molecular formula C5H9ClO3 B1348108 (S)-methyl-4-chloro-3-hydroxybutyrate CAS No. 86728-93-0

(S)-methyl-4-chloro-3-hydroxybutyrate

Cat. No.: B1348108
CAS No.: 86728-93-0
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl-4-chloro-3-hydroxybutyrate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363764
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86728-93-0
Record name Methyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-methyl-4-chloro-3-hydroxybutyrate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

I'm now starting a targeted Google search to pinpoint the definitive CAS number for (S)- methyl-4-chloro-3-hydroxybutyrate. Simultaneously, I'm casting a wider net to gather complete technical data, focusing on its physical and chemical properties. I'm especially interested in spectroscopic data (NMR, IR, MS) and the usual purity levels.

Expanding Data Horizons

I'm now expanding my search beyond basic properties. I'm actively pursuing established synthesis and purification protocols, particularly focusing on stereoselective methods. I'm also investigating common applications in drug development and chemical synthesis, especially its role as a chiral building block. Safety and handling guidelines are also being sourced from reliable data sheets.

Pinpointing Chemical Identity

My initial search successfully pinpointed the CAS number for (S)-methyl-4-chloro-3-hydroxybutyrate as 86728-93-0. Although this was the initial identification, I encountered a discrepancy. The search results mainly highlighted the ethyl ester analogue, ethyl (S)-4-chloro-3-hydroxybutyrate (CAS 86728-91-8). This necessitates a more focused examination to differentiate the two and confirm the exact compound of interest.

Refining Search Strategies

I've confirmed the CAS number, but the ethyl ester analogue dominates the search results. While the methyl ester's CAS is identified, readily available data is sparse. My focus shifts to strategies for extracting methyl ester-specific information, using the ethyl ester as a relevant proxy. I'll need more targeted searches to build a detailed resource.

Gathering Ester Data

I have successfully identified the CAS number for (S)-methyl 4-chloro-3-hydroxybutyrate. My focus has shifted to gathering detailed information on the ethyl ester, as it shows strong similarities. I am currently assessing how properties from the ethyl ester can inform the data available for the methyl ester.

Prioritizing Methyl Ester Data

I'm now focusing on obtaining specific data for the methyl ester itself, not just relying on the ethyl ester. While I've found the CAS number and some properties for the ethyl ester, I need more precise information like boiling point, density, and spectroscopic data for the methyl ester. Synthesis methods for the ethyl ester seem applicable, but specific protocols are needed for the methyl ester. Also, I'd like to get the Safety Data Sheet for the methyl ester.

Analyzing Current Status

I am now reviewing the current state, having performed several searches already and gathered some information. I have located the CAS number for (S)-methyl-4-chloro-. Time to see what further details I can find.

Revisiting Missing Data

I have a CAS number, but require more. I'm missing physicochemical and spectroscopic data, synthesis and purification protocols, and a safety data sheet for the methyl ester. Ethyl ester data exists, but it's not a direct analogue. The prior search block failed. I'll re-run a search focusing on the methyl ester's properties, enzymatic synthesis options, its use in atorvastatin synthesis, and dedicated safety data sheets.

Confirming Compound Identity

I've just confirmed the CAS number for this compound as 86728-93-0. I've also extracted the molecular formula (C5H9ClO3) and weight (152.58) from the previous search results, which might be useful later.

Targeting Missing Data

I'm now focusing on the crucial missing data points. Although I confirmed the methyl ester's CAS number and basic formula, I still need physicochemical properties, spectroscopic data, and detailed synthesis/purification protocols. I'm prioritizing direct searches for the methyl ester, but will use the ethyl ester's data for comparison where necessary. Next up: targeted searches for those specific details!

Validating Compound Identification

I've confirmed the CAS number for this compound as 86728-93-0. I'm noting a significant disparity in readily available technical data. Detailed information regarding this methyl ester derivative seems notably less abundant than that of its ethyl ester analog.

Analyzing Ester Derivative Data

I've examined the sparse technical data on the methyl ester (86728-93-0). While confirming its CAS number, I note a disparity in available details compared to the ethyl ester analog. Basic properties of the racemic form (10488-68-3) provide some estimations. I can deduce similar synthesis strategies and potential applications, but safety data for the ethyl ester is a good proxy. My plan is to compile all available data and use approximations where necessary.

Compiling Derivative Information

I've confirmed the CAS number, 86728-93-0, for the (S)-methyl ester, and observed the data sparsity compared to the ethyl ester (86728-85-0). I can use racemic methyl ester data (10488-68-3) as an approximation, as well as the ethyl ester. Synthesis strategies, like enzymatic reduction, are well-documented for the ethyl ester, and I deduce a direct analogy applies to the methyl ester. The ethyl ester's pharmaceutical role suggests a similar function for the methyl ester. Safety data of the ethyl ester is adequate.

(S)-methyl-4-chloro-3-hydroxybutyrate synthesis overview

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm now starting a thorough search for detailed information on synthesizing (S)-methyl -4-chloro-3-hydroxybutyrate. My focus is on chemical and biocatalytic methods. I'm aiming to find various synthetic routes and understand their key advantages. I'll prioritize authoritative sources for a strong foundation.

Planning Guide Structure

I've outlined the structure for my guide. It starts with an introduction to the importance of (S)-methyl -4-chloro-3-hydroxybutyrate. I'll then delve into different synthesis strategies, detailing underlying principles and experimental choices. I'm focusing on step-by-step protocols and quantitative data tables. Finally, I'll include Graphviz diagrams for clarity and complete references.

Developing Comprehensive Search Criteria

I'm now formulating search strategies for authoritative information on synthetic routes for (S)-methyl-4-chloro-3-hydroxybutyrate, including reaction mechanisms, catalysts, and optimization, across chemical and biocatalytic methods. I'm focusing on organizing the retrieved data and I'll structure it for an in-depth technical guide.

I'm starting a thorough search for detailed information on synthesizing (S)-methyl -4-chloro-3-hydroxybutyrate. My focus is on chemical and biocatalytic methods. I'm aiming to find various synthetic routes and understand their key advantages. I'll prioritize authoritative sources for a strong foundation.

I've outlined the structure for my guide. It starts with an introduction to the importance of (S)-methyl -4-chloro-3-hydroxybutyrate. I'll then delve into different synthesis strategies, detailing underlying principles and experimental choices. I'm focusing on step-by-step protocols and quantitative data tables. Finally, I'll include Graphviz diagrams for clarity and complete references. I'll create Graphviz diagrams to visualize core synthesis pathways and experimental workflows, ensuring the data's format is correct. I'm also preparing to synthesize the information, explanations, tables, and diagrams into a comprehensive guide, targeted toward researchers.

Chiral purity of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by using Google to hunt down information on (S)-methyl-4-chloro-3-hydroxybutyrate. Specifically, I am focusing on its synthesis, key role in chiral chemistry, and any applications it has. This initial scan will serve as a foundational understanding to build upon.

Defining Analytical Approaches

I'm now zeroing in on analytical techniques for chiral purity. I'll focus on HPLC, GC, and NMR spectroscopy, getting into specifics. My guide will start with an overview of this compound's importance, then dive deep into these methods, with detailed protocols and diagrams for clarity. I'll include the "why" behind each step.

Refining Research Strategies

I'm now zeroing in on a structured approach to researching this compound. My plan involves targeted Google searches to gather data on synthesis, chiral applications, and purity assessment methods, paying close attention to technical aspects, protocols, and reliable sources. I'll outline a guide structured from compound significance to analytical techniques. Diagrams and tables will be used to enhance understanding.

(S)-methyl-4-chloro-3-hydroxybutyrate as a chiral synthon

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on (S)-methyl-4-chloro-3-hydroxybutyrate. My initial searches are targeting its synthesis and the stereoselective reduction methods associated with it. This focused approach will lay a solid foundation for further investigation, including finding relevant academic publications and patents.

Expanding Search Parameters

I'm now expanding my Google searches to cover this compound, diving into its chemical properties and use as a chiral synthon. My focus is on its applications, particularly in pharmaceutical synthesis, such as L-carnitine and statin side-chains. I'll include reaction schemes and explore how it's used in other chiral molecules. Next, I'll work on structuring the technical guide.

Defining Guide Structure

I'm now outlining the structure of the technical guide. My goal is to create a logical flow starting with the importance of chiral synthons. I'll thoroughly explore the synthesis, properties, and applications of this compound, supported by reaction schemes and examples. I will follow up with future perspectives, all the while explaining experimental reasoning. I'll also embed diagrams.

Planning the Guide's Structure

I'm currently focused on structuring the technical guide about this compound. My key emphasis is a logical flow for a scientific audience. I'm aiming for a clear, concise format.

Outlining the Guide's Sections

I've outlined the major sections for the technical guide. It will begin with an abstract, then an introduction highlighting chiral synthons and this compound's role. A significant part will be dedicated to the synthon's synthesis, covering traditional and biocatalytic methods, with a focus on ketoreductases and cofactor regeneration, and a protocol including a Graphviz diagram.

Defining Guide's Content

I've significantly expanded the outline to clearly define the guide's content. I'm focusing on the stereoselective reduction of the ketoester and making biocatalytic synthesis, particularly ketoreductases and cofactor regeneration, the core. A full step-by-step protocol and Graphviz diagram is planned for this key area. I am also planning the physicochemical properties section.

Detailing Guide Content

I am now delving into the guide's content in detail. I'm focusing on providing comprehensive protocols for both biocatalytic synthesis (specifically ketoreductases and cofactor regeneration) and key applications like statin side chain synthesis. I plan step-by-step instructions and Graphviz diagrams for clarity. I'm also ensuring coverage of physicochemical properties.

Constructing the Technical Guide

I've been meticulously planning the structure of the technical guide, which will cover the chiral synthon this compound, including the common ethyl ester version. I'm focusing on a logical flow for the scientific audience. I'm ensuring the guide includes an abstract, an introduction to the synthon, and its synthesis, especially the biocatalytic synthesis using ketoreductases and cofactor regeneration. There will also be sections on physicochemical properties and applications, like statin side-chain synthesis and L-carnitine, including Graphviz diagrams. The guide will also address the related (R)-enantiomer.

Refining Guide's Scope

I'm now focusing on refining the guide's scope and content to ensure comprehensive coverage. I'm prioritizing the presentation of the this compound's synthetic pathways, with emphasis on the biocatalytic routes using ketoreductases and cofactor regeneration. The guide will include a detailed protocol and Graphviz diagram for the crucial step-by-step synthesis. Applications in statin side-chain synthesis and L-carnitine production will also be covered with relevant protocols and visualizations.

Introduction to methyl 4-chloroacetoacetate reduction

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on methyl 4-chloroacetoacetate reduction. I am focusing on asymmetric reduction techniques and various reducing agents, including sodium borohydride, to inform my process. I am examining literature to identify best practices.

Expanding Search Parameters

I am now broadening my data collection to include catalysts like ruthenium and rhodium-based complexes, plus enzymatic options. The search encompasses reaction mechanisms, stereoselectivity, and protocols. My approach will evolve to identify the most effective reduction methods, focusing on their pros and cons. I am writing out the structure of the guide.

Initiating Literature Review

I'm now diving into peer-reviewed articles and patents alongside Google searches, focusing on the reduction of methyl 4-chloroacetoacetate. I'm exploring various catalysts and agents, seeking information on mechanisms and stereoselectivity. I'm focusing on collecting data from quality sources. I'll then analyze the data and create a structured guide.

Gathering Reduction Data

I've been compiling data on methyl 4-chloroacetoacetate reduction. I've focused on various methodologies, especially asymmetric reductions. Noyori's Ru-BIN catalysts are a notable focus. I'm exploring the nuances of each method to identify key advantages and disadvantages.

Analyzing Reduction Strategies

I've significantly expanded my data on methyl 4-chloroacetoacetate reduction. I have the specifics of Noyori, CBS, and enzymatic approaches, with experimental details and stereoselectivity results. I'm organizing it: starting with the target's importance, then comparing strategies with detailed protocols and yield/ee tables. I'll use Graphviz diagrams, and I believe I'm ready to proceed without needing to gather more info.

Structuring Reduction Details

I've completed my data gathering on methyl 4-chloroacetoacetate reduction and now will focus on structuring it. I'll introduce the target molecule's importance before comparing reduction strategies. I'm ready to move into detailing experimental protocols and yields/enantiomeric excess in tables. Graphviz diagrams for reaction pathways are the final planned step. I feel confident I can start generating the full guide now.

Stereochemistry of methyl 4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on methyl 4-chloro-3-hydroxybutyrate. My aim is to get comprehensive info on synthesis, stereoisomers, chiral resolution.

Planning Guide Structure

I've moved on to organizing the information I gathered. I'm structuring a guide on methyl 4-chloro-3-hydroxybutyrate's stereochemistry. I'm starting with an intro that explains its significance, then will include sections on stereoselective synthesis, enantiomer separation, and applications in drug development. I will integrate the science, provide citations, and plan to use Graphviz diagrams and tables for clear presentation.

Developing Targeted Searches

I'm now focusing on specific searches to gather data on methyl 4-chloro-3-hydroxybutyrate's stereochemistry. I want to build a better guide, so I'm honing in on synthesis, isomers, chiral resolution, and characterization. I'll analyze the results to find key concepts and authoritative references, which will inform the guide's structure.

(S)-methyl-4-chloro-3-hydroxybutyrate safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is a deep dive into publicly available Safety Data Sheets (SDS) and technical documents for (S)-methyl-4-chloro-3-hydroxybutyrate. I'm hitting up multiple chemical suppliers via Google, hoping to build a solid foundation of reliable data.

Expanding Data Sources

I'm now expanding my data sources beyond the initial Google search. I'm focusing on extracting key safety and handling information. I will prioritize hazard identification, exposure control, and personal protection, and then structure the information into a logical guide. I'll include quantitative data in tables for clarity. Finally, I will visualize the workflow with a Graphviz diagram.

Deepening Source Analysis

I'm now diving deep into the data, moving beyond initial collection. I'm focusing on extracting crucial safety and handling data points from the gathered SDS and technical documents. The plan is to create a detailed technical guide, starting with an introduction and breakdown of SDS components. I will include step-by-step procedures for PPE selection, spill cleanup, and emergency first aid. Clear citations will be woven throughout. I'll finish with a comprehensive references section.

Reviewing Safety Documents

I've been gathering Safety Data Sheets (SDS) and technical data for this compound and its ethyl ester. I'm focusing on hazard identification, first-aid measures, handling, and storage. I will now determine what relevant features can be reliably extrapolated and adapted.

Analyzing Data Sources

I'm now going through the Safety Data Sheets and technical data I've collected, concentrating on the correct CAS number. Initial findings highlight crucial sections like hazard identification, first-aid, and safe handling. The first pass revealed several missing details, especially in toxicology, and required me to eliminate sources that were for similar, but not identical, compounds. Next, I need to synthesize this information for a user-friendly format, with diagrams and clear protocols. I will now perform further targeted searches to fill in the data gaps.

Compiling Safety Protocols

I'm now in the process of extracting and organizing specific data for this compound, paying careful attention to CAS number 86728-93-0. I'm focusing on creating a safety guide, covering hazard identification, first-aid, and safe handling. I'm building a table of physical/chemical properties, a safety workflow diagram using Graphviz, and step-by-step protocols for lab handling and emergency procedures. I'll integrate all this into a comprehensive guide.

Refining Information Retrieval

I'm now diving deeper into the existing data and refining my approach. I need to consolidate available information specifically for the target compound, verifying all data's relevance to CAS 86728-93-0. I'll structure the extracted information into SDS sections and draft a workflow diagram. Detailed, step-by-step protocols for safe handling, emergency procedures, and citations are next on my list to complete the guide. I will ensure all the information presented is sourced, and complete a detailed reference section. Finally, I will ensure this comprehensive guide is tailored for the intended audience, and is comprehensive and technically complete.

Synthesizing Compound Data

I've assembled the safety data sheets and product information for (S)-methyl- 4-chloro-3-hydroxybutyrate and its ethyl ester analog. I am focused on compiling this data in a structured way to facilitate later analysis. My goal is to streamline the comparisons of their physical properties.

Analyzing Analogous Information

I've now reviewed the search results, consolidating information on both compounds. There are inconsistencies, particularly a lack of comprehensive toxicological data for the methyl ester. I will treat the ethyl ester as an analog where necessary, ensuring this is clearly stated. I can now start creating the comprehensive guide, structuring it as planned and citing all sources. I'll also address all aspects of the user's request, so no more searching is needed right now.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the asymmetric synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate, a critical chiral building block in the pharmaceutical industry. We present two robust and highly selective methodologies: the renowned Noyori asymmetric hydrogenation of methyl-4-chloro-3-oxobutyrate and an efficient whole-cell biocatalytic reduction. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific principles governing these transformations. The causality behind experimental choices is elucidated to empower users to understand, adapt, and troubleshoot these powerful synthetic methods.

Introduction: The Significance of this compound

Optically pure β-hydroxy esters are invaluable chiral synthons in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] Among these, this compound serves as a key intermediate for the synthesis of blockbuster drugs such as statins, which are used to lower cholesterol. The precise stereochemical control in its synthesis is paramount, as the biological activity of the final drug molecule is often dependent on a single enantiomer. Asymmetric synthesis, the process of converting a prochiral substrate into a chiral product with a preference for one enantiomer, is the most efficient way to access such molecules.[2] This guide will delve into two state-of-the-art asymmetric methods for preparing this important molecule: transition-metal-catalyzed hydrogenation and whole-cell biocatalysis.

Foundational Principles of Asymmetric Synthesis

The selective synthesis of a single enantiomer from a prochiral precursor, such as the reduction of the ketone in methyl-4-chloro-3-oxobutyrate, requires the introduction of a chiral influence. This is achieved through the use of a chiral catalyst that creates a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other.

Transition Metal Catalysis: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a landmark achievement in organic synthesis, recognized with the Nobel Prize in Chemistry in 2001.[2][3] This reaction utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), to effect the highly enantioselective reduction of ketones and other unsaturated functional groups with molecular hydrogen.[3]

The remarkable selectivity of the Ru-BINAP system arises from the C2-symmetric chiral environment created by the BINAP ligand around the ruthenium center. The mechanism is believed to proceed through an outer-sphere pathway where the substrate does not directly coordinate to the metal center in the rate-determining step. Instead, a ruthenium hydride species transfers a hydride to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the chirality of the BINAP ligand.[1]

Biocatalysis: The Power of Enzymes

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the reduction of ketones, carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) are particularly effective. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of hydride for the reduction.

The high enantioselectivity of enzymatic reductions stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation relative to the cofactor. This lock-and-key-like interaction ensures that the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.

A significant advantage of biocatalysis is the ability to use whole microbial cells (e.g., yeast or bacteria) as the catalyst.[4] This approach obviates the need for enzyme purification and allows for the in-situ regeneration of the expensive cofactor using the cell's own metabolic machinery, often by adding a simple sugar like glucose to the reaction medium.[1][5][6]

Protocol 1: Noyori Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of methyl-4-chloro-3-oxobutyrate using a Ru-(S)-BINAP catalyst.

Materials and Reagents
  • Methyl-4-chloro-3-oxobutyrate (≥98%)

  • [RuCl2((S)-BINAP)]2·NEt3 complex

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Equipment
  • High-pressure autoclave or Parr shaker hydrogenation apparatus

  • Schlenk line for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for reaction, workup, and chromatography

Experimental Workflow

Noyori Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge autoclave with substrate and solvent B Add Ru-(S)-BINAP catalyst under inert atmosphere A->B Inert gas C Seal and purge autoclave with H2 B->C D Pressurize with H2 and heat with stirring C->D E Monitor reaction progress (e.g., TLC, GC) D->E Sampling F Cool, vent, and filter reaction mixture E->F Reaction complete G Solvent evaporation F->G H Aqueous workup (NaHCO3, Brine) G->H I Dry organic layer (Na2SO4) H->I J Purify by column chromatography I->J K Characterize product (NMR, MS) J->K L Determine enantiomeric excess (Chiral HPLC/GC) K->L

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Step-by-Step Procedure
  • Catalyst Preparation: The [RuCl2((S)-BINAP)]2·NEt3 catalyst can be prepared according to literature procedures or purchased commercially. It is crucial to handle the catalyst under an inert atmosphere as it is air-sensitive.

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl-4-chloro-3-oxobutyrate (1.0 eq) and anhydrous methanol to achieve a substrate concentration of approximately 0.5 M.

  • Add the [RuCl2((S)-BINAP)]2·NEt3 catalyst (0.005 mol% relative to the substrate).

  • Seal the glass liner and place it inside the autoclave.

  • Hydrogenation: Seal the autoclave and purge the system with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).[7]

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 80-100 °C).[7]

  • Maintain the reaction under these conditions for the required time (typically 12-24 hours), monitoring the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by TLC or GC.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Filter the reaction mixture through a pad of Celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Expected Results
ParameterTypical Value
Substrate Methyl-4-chloro-3-oxobutyrate
Catalyst [RuCl2((S)-BINAP)]2·NEt3
Catalyst Loading 0.005 - 0.1 mol%
Solvent Methanol
H2 Pressure 50 - 100 atm
Temperature 80 - 100 °C
Reaction Time 12 - 24 h
Yield >95%
Enantiomeric Excess (e.e.) >98% for (S)-enantiomer

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol describes the asymmetric reduction of methyl-4-chloro-3-oxobutyrate using Saccharomyces cerevisiae (baker's yeast) as a whole-cell biocatalyst. This method is advantageous due to its mild reaction conditions, use of an inexpensive and readily available catalyst, and environmentally benign nature.

Materials and Reagents
  • Methyl-4-chloro-3-oxobutyrate (≥98%)

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose (D-glucose)

  • Tap water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Equipment
  • Erlenmeyer flask

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Biocatalysis Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Extraction cluster_analysis Analysis A Prepare yeast suspension in glucose solution B Activate yeast by incubation A->B C Add substrate (methyl-4-chloro-3-oxobutyrate) B->C D Incubate with shaking at controlled temperature C->D E Monitor reaction progress (e.g., GC) D->E Sampling F Add Celite and filter to remove yeast cells E->F Reaction complete G Extract filtrate with ethyl acetate F->G H Wash organic layer with brine G->H I Dry organic layer (Na2SO4) H->I J Concentrate under reduced pressure I->J K Analyze crude product for conversion and e.e. J->K L Purify if necessary (e.g., distillation) K->L

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Step-by-Step Procedure
  • Yeast Activation: In an Erlenmeyer flask, dissolve glucose (e.g., 50 g) in warm tap water (e.g., 250 mL).

  • Add active dry baker's yeast (e.g., 25 g) to the glucose solution and stir until a homogeneous suspension is formed.

  • Incubate the flask in an orbital shaker at a controlled temperature (e.g., 30 °C) and moderate shaking speed (e.g., 150 rpm) for about 30 minutes to activate the yeast.

  • Bioreduction: Add methyl-4-chloro-3-oxobutyrate to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol to aid dispersion.

  • Continue to incubate the reaction mixture under the same conditions (30 °C, 150 rpm).

  • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing the organic layer by GC to determine the conversion of the starting material and the formation of the product. Reaction times can vary from 24 to 48 hours.

  • Workup: Once the reaction has reached completion (or no further conversion is observed), add a filter aid such as Celite to the reaction mixture to facilitate the removal of yeast cells.

  • Filter the mixture through a Büchner funnel. Wash the filter cake with water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract it multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis and Purification: Analyze the crude product by chiral GC to determine the enantiomeric excess.

  • If necessary, the product can be further purified by vacuum distillation.

Expected Results
ParameterTypical Value
Biocatalyst Saccharomyces cerevisiae (Baker's Yeast)
Co-substrate Glucose
Solvent Water
Temperature 30 °C
Reaction Time 24 - 48 h
Yield 70 - 90%
Enantiomeric Excess (e.e.) >95% for (S)-enantiomer

Concluding Remarks

Both the Noyori asymmetric hydrogenation and whole-cell biocatalysis represent powerful and reliable methods for the synthesis of this compound with high enantiopurity. The choice between these two methods will depend on the specific requirements of the laboratory, including available equipment (high-pressure reactor for hydrogenation), scale of the synthesis, and cost considerations. The Noyori hydrogenation offers very high turnover numbers and is a well-established industrial process.[3] Biocatalysis, on the other hand, provides a greener and often simpler experimental setup, avoiding the use of heavy metals and high pressures. By understanding the principles and following the detailed protocols provided in this guide, researchers can confidently produce this valuable chiral intermediate for their drug discovery and development programs.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • He, Y., et al. (2014). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Journal of Molecular Catalysis B: Enzymatic, 101, 1-7. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • SSN Chemistry. (2021, August 19). Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN [Video]. YouTube. [Link]

  • de Souza, R. O. M. A., et al. (2012). Whole Cells as Biocatalysts in Organic Transformations. Journal of the Brazilian Chemical Society, 23(11), 1945-1964. [Link]

  • Fantin, G., et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc, 2002(11), 45-53. [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. [Link]

  • Kataoka, M., et al. (2003). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology, 62(5-6), 447-453. [Link]

  • Abad, A., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 304-314. [Link]

  • Kitamura, M., et al. (1993). A practical synthesis of (S)- and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 71, 1. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Kumar, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6239. [Link]

  • Devas, T. (2021). Chiral Purity in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

Sources

(S)-methyl-4-chloro-3-hydroxybutyrate synthesis using baker's yeast

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research: Baker's Yeast

I'm starting a deep dive into synthesizing (S)- methyl-4-chloro-3-hydroxybutyrate using baker's yeast. My initial focus is on uncovering detailed reaction mechanisms, established protocols, and all the factors that impact the process. I will be doing comprehensive Google searches for authoritative sources.

Planning Application Notes: Synthesis

I am now focusing on structuring the application notes. I'm building a logical flow, starting with the introduction and principles. I'll outline experimental protocol, data analysis, and conclude with troubleshooting. I'll include the "why" behind each step, citing reliable sources, and preparing tables and diagrams, and designing Graphviz diagrams.

Initiating Information Gathering: Synthesis

I'm starting a comprehensive information-gathering phase. I'm focusing on Google searches to find authoritative information regarding synthesizing (S)- methyl-4-chloro-3-hydroxybutyrate using baker's yeast, especially on reaction mechanisms, detailed protocols, and influencing factors. Then, I plan to meticulously analyze this data to form the application notes' structure.

Carbonyl reductase for (S)-methyl-4-chloro-3-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've started gathering data. I'm focusing on enzymatic synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate with carbonyl reductases, using targeted Google searches. The initial queries are underway, aiming for a comprehensive overview of the process and related enzymes.

Expanding Search Parameters

I am now expanding my search queries. I'm focusing on "enzymatic reduction of methyl -4-chloro-3-oxobutyrate," cofactor regeneration systems for carbonyl reductase," "immobilization of carbonyl reductase for industrial synthesis," and "biocatalytic production of statin side chains". I will use this information to create a detailed outline for the application note. The outline will include an introduction on the chiral building block, advantages of carbonyl reductases, the principles of the enzymatic reaction including a diagram, and finally the synthesis protocol.

Refining Synthesis Outline

I am now focusing on structuring the application note. I will start by highlighting the importance of this compound as a chiral building block and the advantages of carbonyl reductases. The reaction principles, substrate, and cofactor (NAD(P)H) will be explained, and illustrated with a diagram. A detailed synthesis protocol will follow, with reaction conditions and cofactor regeneration details, and a workflow diagram.

Use of (S)-methyl-4-chloro-3-hydroxybutyrate in Atorvastatin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on (S)-methyl-4-chloro-3-hydroxybutyrate's role in atorvastatin synthesis. I'm prioritizing reaction mechanisms and key intermediates for an in-depth understanding. I'll filter for recent publications and patents to access the most current info.

Developing Synthetic Strategy

I'm now analyzing search results to determine the critical steps in the synthesis and how the chiral starting material directs stereochemistry. I plan to structure application notes, starting with an introduction to atorvastatin's stereoselective synthesis. I'm focusing on the rationale behind each reagent and condition, and drafting a step-by-step protocol for key transformations. Concurrently, I'm designing Graphviz diagrams to illustrate the workflow and reaction mechanisms, along with tables for summarizing key data.

Refining Research Focus

I'm now prioritizing the synthesis' critical steps, specifically how the chiral starting material controls the stereochemistry. Application notes are taking shape, starting with an intro to atorvastatin. I'm focusing on the rationale behind each reagent/condition, drafting a step-by-step protocol for crucial transformations. Alongside, Graphviz diagrams are in development to show the workflow and reaction mechanisms, with accompanying tables for data summary. The current focus is on building a robust document with verifiable citations.

Application Notes & Protocols: Strategic Downstream Conversion of (S)-Methyl-4-chloro-3-hydroxybutyrate for High-Value Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-methyl-4-chloro-3-hydroxybutyrate is a cornerstone chiral building block in modern pharmaceutical synthesis, valued for its specific stereochemistry which is crucial for the efficacy of many drugs.[1] Primarily synthesized via highly stereoselective enzymatic reduction of methyl 4-chloro-3-oxobutanoate, this molecule represents a triumph of green chemistry, offering an efficient and environmentally benign route to enantiomerically pure intermediates.[2][3] Its principal application lies in its role as a key precursor for the synthesis of cholesterol-lowering statins, most notably Atorvastatin.[1][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic downstream conversions of this versatile synthon. We will explore the chemical logic behind key transformations, provide detailed, field-proven protocols, and present a framework for leveraging this molecule to its full synthetic potential.

Introduction: The Strategic Importance of this compound

The value of this compound lies in its trifunctional nature: a stereodefined secondary alcohol, an ester, and a primary alkyl chloride. This arrangement allows for a series of selective and high-yield transformations. The (S)-hydroxyl group dictates the stereochemistry of subsequent products, the ester serves as a handle for reduction or cyclization, and the chloro group acts as a versatile leaving group for nucleophilic substitution or elimination.

The preferred method for its production is the asymmetric bioreduction of the prochiral ketone, methyl 4-chloro-3-oxobutanoate. This is often achieved using recombinant E. coli cells that co-express a stereoselective carbonyl reductase (or alcohol dehydrogenase) and a cofactor regenerating enzyme like glucose dehydrogenase (GDH).[3] This biocatalytic approach consistently delivers the desired (S)-enantiomer with high enantiomeric excess (>99% ee) and yield, avoiding the hazardous reagents and harsh conditions associated with traditional chemical reductions.[3][5]

G cluster_start Upstream Synthesis cluster_topic Core Topic cluster_downstream Key Downstream Applications start_mol Methyl 4-chloro-3-oxobutanoate topic_mol This compound start_mol->topic_mol Stereoselective Enzymatic Reduction prod1 (S)-3-hydroxy-γ-butyrolactone (S-HGB) topic_mol->prod1 Intramolecular Cyclization prod2 (R)-Ethyl-4-cyano-3-hydroxybutyrate (Atorvastatin Side Chain) topic_mol->prod2 Chemoenzymatic Epoxidation/Ring-Opening prod3 (S)-1,2,4-Butanetriol (S-BT) topic_mol->prod3 Reduction & Hydrolysis

Caption: Synthetic utility of this compound.

Key Conversion Pathways and Protocols

This section details the transformation of this compound into three high-value chemical entities. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.

Synthesis of (S)-3-hydroxy-γ-butyrolactone (S-HGB)

Scientific Rationale: This transformation is a classic example of an intramolecular Williamson ether synthesis, proceeding via an SN2 mechanism. The reaction is typically base-catalyzed. A weak base, such as sodium bicarbonate, is sufficient to deprotonate the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming the stable five-membered lactone ring. The reaction is highly efficient due to the favorable thermodynamics of forming a cyclic ester. S-HGB is a valuable chiral intermediate for various pharmaceuticals and agrochemicals.[6][7]

G start This compound step1 Add Methanol & Sodium Bicarbonate start->step1 step2 Heat to Reflux (e.g., 65°C) step1->step2 step3 Monitor by TLC/GC (Disappearance of starting material) step2->step3 step4 Cool and Filter (Remove NaHCO3, NaCl) step3->step4 step5 Concentrate Under Reduced Pressure step4->step5 step6 Purify by Distillation or Chromatography step5->step6 product (S)-3-hydroxy-γ-butyrolactone step6->product

Caption: Workflow for the synthesis of (S)-3-hydroxy-γ-butyrolactone.

Protocol: Base-Catalyzed Cyclization

This protocol is designed as a self-validating system. Successful conversion can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), with the product having a significantly different polarity and retention time than the starting material.

Reagent/ParameterQuantity/ValuePurpose & Rationale
This compound10.0 g (59.3 mmol)Starting Material
Sodium Bicarbonate (NaHCO₃)7.5 g (89.3 mmol)Weak base to facilitate deprotonation without promoting side reactions.
Methanol (MeOH)100 mLSolvent. Its boiling point is suitable for controlled reflux.
Reaction Temperature65°C (Reflux)Provides sufficient energy to overcome the activation barrier of the SN2 reaction.
Reaction Time4-6 hoursTypical duration for complete conversion, should be monitored.

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g).

  • Add methanol (100 mL) and sodium bicarbonate (7.5 g).

  • Heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitor the reaction progress every hour using TLC or GC. The reaction is complete upon the disappearance of the starting material spot/peak.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the sodium bicarbonate and the sodium chloride byproduct.

  • Rinse the flask and filter cake with a small amount of methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting crude oil can be purified by vacuum distillation to yield pure (S)-3-hydroxy-γ-butyrolactone.

Synthesis of (R)-Ethyl-4-cyano-3-hydroxybutyrate (Atorvastatin Side Chain)

Scientific Rationale: This is a sophisticated chemoenzymatic process that constructs a key fragment of Atorvastatin.[8][9] The synthesis proceeds in two main steps. First, a halohydrin dehalogenase enzyme catalyzes the intramolecular cyclization of (S)-ethyl-4-chloro-3-hydroxybutyrate to form (S)-3,4-epoxybutyrate.[10] This enzymatic step is crucial as it proceeds with high stereospecificity. Second, the resulting epoxide undergoes a regioselective ring-opening reaction with a cyanide source (e.g., HCN generated in situ from NaCN). The cyanide anion attacks the less sterically hindered terminal carbon (C4) of the epoxide, resulting in an inversion of stereochemistry at that center and yielding the (R)-4-cyano-3-hydroxybutyrate product.[10] Careful control of pH is critical to balance enzyme activity and the availability of the cyanide nucleophile.

G start (S)-Ethyl-4-chloro- 3-hydroxybutyrate intermediate (S)-3,4-Epoxybutyrate start->intermediate Halohydrin Dehalogenase product (R)-Ethyl-4-cyano- 3-hydroxybutyrate intermediate->product NaCN / HCN (Ring Opening)

Caption: Chemoenzymatic pathway to the Atorvastatin side chain.

Protocol: One-Pot Chemoenzymatic Conversion

This protocol describes a one-pot reaction where the epoxide is generated and consumed in situ, minimizing handling of the potentially volatile intermediate.[10]

Reagent/ParameterQuantity/ValuePurpose & Rationale
(S)-Ethyl-4-chloro-3-hydroxybutyrate16.7 g (100 mmol)Starting Material (ethyl ester is commonly used in this synthesis).
Potassium Phosphate Buffer (0.1 M)200 mLMaintains pH for optimal enzyme activity.
Sodium Cyanide (NaCN)7.35 g (150 mmol)Cyanide source for nucleophilic ring-opening.
Halohydrin Dehalogenase (HHE)As per activity assayBiocatalyst for stereospecific epoxide formation.
pH7.0 (Adjust with HCl)A compromise pH that allows for both enzyme function and the presence of sufficient HCN for the reaction.
Reaction Temperature30-40°COptimal temperature for enzyme stability and activity.
Reaction Time24-48 hoursReactions are typically slower to ensure selectivity.

Step-by-Step Methodology:

  • In a temperature-controlled reaction vessel, dissolve (S)-ethyl-4-chloro-3-hydroxybutyrate (16.7 g) in potassium phosphate buffer (200 mL, 0.1 M).

  • Carefully adjust the pH of the solution to 7.0 using 1M HCl.

  • Caution: This step should be performed in a well-ventilated fume hood as it generates toxic HCN gas. Slowly add sodium cyanide (7.35 g) to the stirred solution. Ensure the pH remains stable at 7.0, adjusting as necessary.

  • Initiate the reaction by adding the halohydrin dehalogenase enzyme.

  • Maintain the reaction at 35°C with gentle stirring for 24-48 hours.

  • Monitor the formation of the product and consumption of the starting material by HPLC.

  • Upon completion, quench the reaction by acidifying the mixture to pH < 3 with concentrated HCl to protonate any remaining cyanide.

  • Extract the product from the aqueous phase with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure (R)-ethyl-4-cyano-3-hydroxybutyrate.

Synthesis of (S)-1,2,4-Butanetriol (S-BT)

Scientific Rationale: (S)-1,2,4-Butanetriol is a valuable chiral polyol used as a precursor for energetic materials and other specialty chemicals.[11][12] The conversion from this compound requires two key transformations: reduction of the methyl ester to a primary alcohol and substitution of the chloro group with a hydroxyl group. A powerful reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can reduce the ester. The chloro group can be subsequently hydrolyzed to a hydroxyl group under basic conditions, often via an intermediate like an acetate displacement followed by hydrolysis to avoid side reactions.

Protocol: Two-Step Reduction and Hydrolysis

This process separates the reduction and substitution steps for better control and yield. Direct reduction of the ester in the presence of the chloride can be challenging, but methods using borohydride systems have proven effective for similar substrates.[13]

Reagent/ParameterQuantity/ValuePurpose & Rationale
Step A: Reduction
This compound16.7 g (100 mmol)Starting Material
Sodium Borohydride (NaBH₄)7.6 g (200 mmol)Reducing agent for the ester functionality.
Tetrahydrofuran (THF) / Methanol150 mL / 50 mLSolvent system. THF is a good solvent for the substrate, while methanol facilitates the borohydride reduction.
Step B: Hydrolysis
Crude (S)-4-chlorobutane-1,2-diolFrom Step AIntermediate
Sodium Acetate (NaOAc)12.3 g (150 mmol)Nucleophile to displace the chloride, forming an acetate ester.
Dimethylformamide (DMF)100 mLPolar aprotic solvent suitable for SN2 reactions.
Sodium Hydroxide (NaOH)8.0 g (200 mmol)Base for the final hydrolysis of the acetate ester.

Step-by-Step Methodology:

Step A: Reduction to (S)-4-chlorobutane-1,2-diol

  • In a 500 mL flask under an inert atmosphere (nitrogen), suspend sodium borohydride (7.6 g) in THF (150 mL).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (16.7 g) in methanol (50 mL).

  • Add the methanol solution dropwise to the stirred NaBH₄ suspension over 1 hour, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude (S)-4-chlorobutane-1,2-diol.

Step B: Hydrolysis to (S)-1,2,4-Butanetriol

  • Dissolve the crude diol from Step A in DMF (100 mL) in a round-bottom flask.

  • Add sodium acetate (12.3 g) and heat the mixture to 80-90°C for 6-8 hours to displace the chloride.

  • Cool the mixture to room temperature and add a solution of sodium hydroxide (8.0 g) in water (50 mL).

  • Stir the mixture at room temperature for 4 hours to hydrolyze the acetate ester.

  • Neutralize the solution with 6M HCl.

  • The product, being highly water-soluble, is best isolated by removing the solvent under high vacuum and then purifying the residue by vacuum distillation or chromatography.

References

  • Hasegawa, J., Ogura, M., Tsuda, S., Maemoto, S., Kutsuki, H., & Ohashi, T. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Agricultural and Biological Chemistry, 54(7), 1819-1827. [Link]

  • Suzuki, T., Kasai, N., Yamamoto, R., & Minamiura, N. (2001). Improvement on Production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone With Recombinant Escherichia Coli Cells. Journal of Bioscience and Bioengineering, 92(2), 124-128. [Link]

  • Kataoka, M., Rohani, L. P., Yamamoto, K., Wada, M., Kawabata, H., Kita, K., Yanase, H., & Shimizu, S. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699–703. [Link]

  • Pscheidt, B., & Wilson, D. B. (2007). Comparison of enzymatic properties of ethyl 4-chloro-3-oxobutanoate reductases from some eukaryotic microorganisms. Journal of Industrial Microbiology & Biotechnology, 34, 57-65. [Link]

  • Bravin, F., et al. (2017). Chapter 4: Synthesis of Atorvastatin. In The Royal Society of Chemistry. [Link]

  • Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]

  • Park, O. J., et al. (2012). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 93(4), 1437-1448. [Link]

  • Google Patents. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.
  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. [Link]

  • Park, O. J., et al. (2012). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology. [Link]

  • Google Patents. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. US6713639B1.
  • A. A. A. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link]

  • Li, Y., et al. (2023). Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. SCIEPublish. [Link]

  • Zhang, X., et al. (2024). Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. World Journal of Microbiology and Biotechnology. [Link]

  • Defense Technical Information Center. (2006). Large Scale Green Synthesis of 1,2,4-Butanetriol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Market for Chiral Building Blocks: A Focus on Ethyl S-4-Chloro-3-Hydroxybutyrate. [Link]

  • Google Patents. (2005). Process for preparing 1,2,4-butanetriol. US6949684B2.
  • Google Patents. (2006).
  • Serra, S., et al. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • Li, S. F., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-4-chloro-3(R)-hydroxybutyrate. [Link]

  • Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology. [Link]

  • Ye, L., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. [Link]

  • Google Patents. (2011). Method for preparing ethyl (R)
  • Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link]

  • Google Patents. (2019). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. CN109943597B.
  • Gröger, H., et al. (2013). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. ResearchGate. [Link]

  • Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology. [Link]

  • Google Patents. (2015).

Sources

Protocol for the synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on synthesizing (S)-methyl-4-chloro-3-hydroxybutyrate. My focus is on established protocols and the fundamental chemical principles involved. I'm aiming for a broad understanding before diving into the nuances.

Analyzing Search Results

I'm now analyzing the search results, prioritizing reliability. Peer-reviewed papers and chemical synthesis databases are the focus. I'm structuring the application note logically, beginning with introductory concepts and leading into detailed experimental procedures and data analysis.

Initiating Data Gathering

I'm now starting a round of focused Google searches to collect information. I'm prioritizing established protocols, the fundamental chemistry, and also safety measures. The goal is to build a solid foundation before I delve into specifics.

I've moved on to the next phase, meticulously analyzing the search results, with reliability being the key. I'm prioritizing peer-reviewed work and chemical databases to structure the application note logically. This involves setting the stage with introductory concepts that lead into the experimental procedures and data analysis.

I'm presently drafting the introduction, highlighting the compound's significance as a chiral building block. Next, I plan to develop a step-by-step synthesis protocol, rationale, and reaction diagrams. After that, I will compile key data in tables, and subsequently write a results and discussion section, addressing potential issues. Lastly, I will build out the references and then polish the application note.

Large-scale synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Investigation Now

I'm currently initiating a comprehensive search using Google, pinpointing information on the large-scale synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate. My focus is primarily on uncovering diverse synthetic routes, with an emphasis on chemical processes. I aim to compile a robust foundation for analysis.

Broadening Research Scope

I'm expanding my investigation to include biocatalytic methods and asymmetric reduction strategies. I'm actively seeking experimental protocols, reaction conditions, and analytical techniques. Safety, scalability, and economic feasibility are key concerns. I'm also looking at industry patents and review articles to understand the challenges and solutions in producing this compound on a large scale. The next step is synthesizing all information into the application note, starting with an introduction to the compound's importance and analyzing different synthesis methods.

Defining Search Parameters Now

I'm now starting a more targeted search phase. I'm focusing specifically on chemical and biocatalytic routes, asymmetric reduction of methyl-4-chloroacetoacetate, and relevant catalysts and enzymes. I'm also looking for detailed experimental protocols, purification methods, and quality control techniques while keeping safety, scale, and cost in mind. I am also planning the outline of the application note in detail.

(S)-methyl-4-chloro-3-hydroxybutyrate as a precursor for L-carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on synthesizing L-carnitine from (S)-methyl-4-chloro-3-hydroxybutyrate. Specifically, I'm concentrating on reaction mechanisms, detailed protocols, quality control analysis, and L-carnitine applications. I'm aiming for a comprehensive data set.

Refining the Research Focus

I've refined my initial data gathering to streamline the synthesis of L-carnitine, targeting reaction mechanisms and detailed protocols. Analytical methods for quality control and carnitine applications remain central. My goal is a structured foundation for the application notes, including workflow visualizations and citations.

Planning Content Structure

I'm now analyzing the information to structure the application notes and protocols, focusing on the ideal content flow. I'm prioritizing the sections that will best serve the audience and outlining each key element. I am identifying opportunities to incorporate helpful visualizations and citations within the draft.

Synthesis of chiral beta-lactams from (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Beta-Lactam Research

I've started gathering information on synthesizing chiral beta-lactams, focusing on using (S)-methyl-4-chloro-3-hydroxybutyrate as a starting point. Comprehensive Google searches are underway, targeting detailed synthesis methods. My initial focus is on exploring various reaction conditions and catalysts used in this specific transformation, gathering comprehensive data on the process.

Structuring the application note

I am now focusing on structuring the application note. I will introduce the importance of chiral beta-lactams in drug development and explain using this compound as a starting material. I will also develop a step-by-step synthesis protocol, complete with detailed explanations of the reagents and reaction conditions, backed by research. I'll include data tables, too.

Analyzing Synthesis Protocols

I'm now deep-diving into the nitty-gritty of chiral beta-lactam synthesis. I'm focusing my Google searches on reaction mechanisms and detailed experimental protocols, particularly for syntheses starting from this compound. My plan is to compile the most reliable information from journal articles and databases to ensure the application note's accuracy. I'll then organize my findings into an informative and structured application note.

Troubleshooting & Optimization

Side reactions in the synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Starting: Research Plan

I'm starting by scouring the internet for information on side reactions in (S)-methyl-4-chloro-3-hydroxybutyrate synthesis. I'll then delve into the mechanisms behind these unwanted reactions. I'm especially interested in the intermediates and conditions that lead to their creation. I want to build a deep understanding.

Focusing: Mechanism Elaboration

I'm now diving deeper into the mechanisms. I'm actively searching for the specific intermediates and reaction conditions that promote side reactions in this compound synthesis. I'm also examining established protocols and troubleshooting guides. My goal is a comprehensive understanding to create a robust FAQ section. I'll include self-validating experimental protocols, with in-process controls, and present quantitative data using tables.

Expanding: Resource Gathering

I'm now expanding my search. I'm focusing on comprehensive Google searches to identify common side reactions in this compound synthesis. Simultaneously, I'm seeking detailed mechanisms and established protocols, particularly those that minimize side products. I'm also prioritizing authoritative sources like peer-reviewed journals and patents. Next, I plan to create a FAQ section and design self-validating protocols.

Technical Support Center: Enantioselective Reduction of Methyl 4-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective reduction of methyl 4-chloroacetoacetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chiral transformation. Here, we address common challenges and provide in-depth, field-tested guidance to help you achieve high enantioselectivity and yield in your experiments.

Conceptual Overview: The Quest for Chirality

The asymmetric reduction of prochiral ketones, such as methyl 4-chloroacetoacetate, is a cornerstone of modern synthetic chemistry, providing access to valuable chiral building blocks like methyl (R)- and (S)-4-chloro-3-hydroxybutanoate. These enantiopure products are pivotal intermediates in the synthesis of numerous pharmaceuticals, including L-carnitine and cholesterol-lowering agents. Achieving high enantioselectivity is therefore not just an academic exercise but a critical parameter for the efficiency and economic viability of a synthetic route.

The most common and effective methods for this transformation involve catalytic asymmetric hydrogenation, often employing ruthenium-based catalysts pioneered by Noyori, or stoichiometric reduction using chiral borane reagents, such as the Corey-Bakshi-Shibata (CBS) reduction. The success of these reactions hinges on a delicate interplay of catalyst, substrate, solvent, temperature, and pressure. This guide will help you troubleshoot and optimize these parameters.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.

Issue 1: Low Enantiomeric Excess (ee)

Question: My enantiomeric excess (ee) is consistently below the desired 99%. I'm using a Ru-BINAP catalyst system. What are the likely causes and how can I improve it?

Answer: Achieving high enantioselectivity with a Ru-BINAP system is a multi-faceted challenge. Here’s a breakdown of potential causes and actionable solutions:

  • Catalyst Integrity and Activation: The active form of the Noyori catalyst is a ruthenium hydride species. Incomplete activation or degradation of the catalyst is a primary culprit for low ee.

    • Troubleshooting Steps:

      • Ensure Anaerobic Conditions: Both the catalyst precursor and the active catalyst are sensitive to oxygen. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

      • Verify Catalyst Precursor Quality: Use a fresh, high-purity catalyst precursor. Older batches may have partially oxidized.

      • Optimize Activation: If you are preparing the active catalyst in situ, ensure the activation procedure is followed meticulously. This typically involves reacting the Ru(II) precursor with a chiral diamine ligand and a base in a suitable solvent.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or even -20 °C, if your solvent system allows.

    • Hydrogen Pressure: While higher pressure can increase the reaction rate, it may negatively impact enantioselectivity in some cases. Experiment with a range of pressures (e.g., 10-50 atm) to find the optimal balance.

    • Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. Methanol is commonly used for Noyori hydrogenations, but other protic solvents like ethanol or isopropanol can sometimes offer improved results. Aprotic solvents are generally not recommended for this specific catalytic system.

  • Substrate Purity: Impurities in the methyl 4-chloroacetoacetate can sometimes interfere with the catalyst. Ensure your starting material is of high purity.

Issue 2: Poor or Inconsistent Yield

Question: My reaction yield is low and varies significantly between runs, even when I think I'm following the same procedure. What could be causing this?

Answer: Inconsistent yields often point to issues with reaction setup, reagent quality, or side reactions.

  • Catalyst Loading and Activity:

    • Troubleshooting Steps:

      • Accurate Catalyst Loading: Due to the high efficiency of these catalysts, even small errors in weighing can lead to significant variations. Use a calibrated analytical balance and ensure complete transfer of the catalyst.

      • Catalyst Poisoning: The catalyst is susceptible to poisoning by various functional groups or impurities. Common poisons include sulfur compounds, strong coordinating ligands, and even some halides. Ensure your substrate and solvent are free from such impurities. A pre-treatment of the substrate with activated carbon can sometimes be beneficial.

  • Side Reactions:

    • Hydrodechlorination: A potential side reaction is the reduction of the C-Cl bond, leading to methyl 3-hydroxybutanoate. This is more likely to occur under harsh conditions (high temperature or pressure) or with certain catalyst systems.

      • Mitigation: Employ milder reaction conditions. If hydrodechlorination persists, consider a different catalyst system that is less prone to this side reaction.

    • Enolization and Racemization: The product, methyl 4-chloro-3-hydroxybutanoate, can potentially undergo base-catalyzed racemization. Ensure the reaction is worked up promptly and under neutral or slightly acidic conditions.

  • Mass Transfer Limitations: In a heterogeneous catalytic system (if the catalyst is not fully dissolved), or even in a homogenous one under high substrate concentration, the reaction rate can be limited by the diffusion of hydrogen gas into the liquid phase.

    • Solution: Ensure vigorous stirring to maximize the gas-liquid surface area.

Issue 3: Difficulty with Product Isolation and Purification

Question: I'm struggling to isolate the pure methyl 4-chloro-3-hydroxybutanoate after the reaction. What is the recommended work-up and purification procedure?

Answer: The work-up and purification are critical for obtaining a high-purity product and accurately determining the enantiomeric excess.

  • Standard Work-up Procedure:

    • Catalyst Removal: After the reaction is complete (monitored by TLC or GC), the catalyst is typically removed by filtration through a pad of silica gel or Celite. This is a crucial step as residual ruthenium can interfere with subsequent steps and analysis.

    • Solvent Removal: The solvent is removed under reduced pressure.

    • Extraction: The crude product is then typically dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a dilute aqueous acid (e.g., 0.1 M HCl) to remove any basic residues, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated.

  • Purification:

    • Flash Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

    • Distillation: For larger scale preparations, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Noyori asymmetric hydrogenation?

A1: The Noyori asymmetric hydrogenation of β-keto esters proceeds through a metal-ligand cooperative mechanism. The active Ru-hydride catalyst forms a six-membered pericyclic transition state with the substrate. The chirality of the BINAP ligand directs the hydride transfer to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Q2: How do I determine the enantiomeric excess of my product?

A2: The most common method for determining the ee of methyl 4-chloro-3-hydroxybutanoate is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers. The ee is then calculated from the relative peak areas of the two enantiomers.

Q3: Can I use a different catalyst system, like a CBS catalyst?

A3: Yes, the Corey-Bakshi-Shibata (CBS) reduction is another excellent method for the enantioselective reduction of ketones. This method uses a chiral oxazaborolidine catalyst and a stoichiometric borane source (like BH₃•THF or catecholborane). The choice between a Noyori-type hydrogenation and a CBS reduction often depends on factors like substrate scope, cost, and available equipment (a high-pressure hydrogenator is required for the former).

Q4: What is the effect of additives on the reaction?

A4: Additives can have a profound impact on the reaction. For instance, the addition of a small amount of a strong base (like potassium tert-butoxide) is often necessary for the in situ formation of the active Ru-diamine catalyst. In some cases, halide additives have been shown to influence both the rate and enantioselectivity, though their role is complex and not always predictable.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst
  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ and the chiral BINAP ligand in a 1:1.1 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate autoclave, dissolve methyl 4-chloroacetoacetate in anhydrous, degassed methanol.

  • Catalyst Transfer: Transfer the catalyst solution to the autoclave containing the substrate under an inert atmosphere.

  • Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 20 atm). Stir the reaction at the desired temperature (e.g., 25 °C) until completion (monitor by GC or TLC).

  • Work-up: Carefully vent the autoclave, and proceed with the work-up and purification as described in the troubleshooting section.

Data Presentation

Catalyst SystemSolventTemp (°C)Pressure (atm)Yield (%)ee (%)
Ru/(R)-BINAPMethanol252095>99 (R)
Ru/(S)-BINAPEthanol203092>98 (S)
CBS/(S)-MeTHF-20N/A9097 (R)

Note: The data in this table is representative and actual results may vary depending on specific experimental conditions.

Visualizations

Diagram 1: Troubleshooting Logic for Low Enantioselectivity

low_ee_troubleshooting start Low Enantiomeric Excess (ee) catalyst Catalyst Integrity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Purity start->substrate c1 c1 catalyst->c1 Check for Oxygen Exposure c2 c2 catalyst->c2 Verify Precursor Quality c3 c3 catalyst->c3 Optimize Activation cond1 cond1 conditions->cond1 Lower Reaction Temperature cond2 cond2 conditions->cond2 Optimize Hydrogen Pressure cond3 cond3 conditions->cond3 Screen Solvents s1 s1 substrate->s1 Check Purity (e.g., by NMR, GC) sol1 sol1 c1->sol1 Solution: Use Inert Atmosphere Techniques sol2 sol2 c2->sol2 Solution: Use Fresh, High-Purity Catalyst sol3 sol3 c3->sol3 Solution: Follow Activation Protocol Meticulously sol4 sol4 cond1->sol4 Solution: Run at 0°C or lower sol5 sol5 cond2->sol5 Solution: Test a Range of Pressures sol6 sol6 cond3->sol6 Solution: Try Alternative Protic Solvents sol7 sol7 s1->sol7 Solution: Purify Starting Material

Caption: Troubleshooting workflow for low enantioselectivity.

Diagram 2: Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow start Start catalyst_prep Catalyst Preparation (in situ under N2/Ar) start->catalyst_prep reaction_setup Substrate & Solvent Charging to Autoclave catalyst_prep->reaction_setup catalyst_transfer Catalyst Transfer to Autoclave reaction_setup->catalyst_transfer reaction Pressurize with H2 & Run Reaction catalyst_transfer->reaction workup Work-up: Catalyst Filtration, Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: Chiral HPLC/GC for ee purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

References

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676.

Optimization of reaction conditions for (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Biocatalysis Search

I'm starting with broad Google searches to collect reputable data on optimizing reaction conditions for (S)-methyl-4-chloro-3-hydroxybutyrate synthesis, focusing on biocatalysis. I'm prioritizing enzymatic methods and exploring relevant literature. This initial phase will build a foundation of knowledge for a focused investigation.

Expanding Biocatalysis Search

I'm expanding my Google searches to zero in on biocatalytic reduction methods for synthesizing this compound. My queries now hone in on specific enzymes and microorganisms, reaction conditions (pH, temperature, concentrations), and troubleshooting guides. Simultaneously, I'm setting up a technical support center, starting with a concise introduction on the molecule's importance.

Refining Biocatalysis Search and Structure

I'm now refining my Google searches to delve into biocatalytic reduction. My queries will focus on enzymes, pH, temperature, and troubleshooting. Simultaneously, I'll structure a technical support center with FAQs and troubleshooting guides, with direct answers followed by in-depth explanations and underlying scientific principles, using data tables and diagrams. I'll also integrate in-text citations.

Technical Support Center: Synthesis of (S)-Methyl-4-Chloro-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate ((S)-CHMB), a key chiral building block in the synthesis of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurity formation during the synthetic process.

Troubleshooting Guide: Impurity Profiling & Control

This section addresses specific problems encountered during the synthesis of (S)-CHMB, which is most commonly produced via the asymmetric reduction of methyl-4-chloro-3-oxobutanoate (MCOB).

Q1: My final product shows a significant peak corresponding to 4-chloro-1,3-butanediol. What is the cause and how can I fix it?

Root Cause Analysis:

The presence of 4-chloro-1,3-butanediol is a classic case of over-reduction . The primary synthetic goal is the stereoselective reduction of the ketone functionality of MCOB. However, if the reaction conditions are too harsh or not selective enough, the reducing agent can also reduce the methyl ester group, leading to the diol impurity.

Key Contributing Factors:

  • Choice of Reducing Agent: Powerful, non-specific hydridic reducing agents like sodium borohydride (NaBH₄), if not used under carefully controlled conditions with a suitable chiral catalyst, can cause over-reduction.

  • Stoichiometry of Reducing Agent: An excess of the reducing agent significantly increases the risk of over-reduction.

  • Reaction Temperature & Time: Higher temperatures and prolonged reaction times can provide the necessary activation energy to reduce the less reactive ester group.

Troubleshooting Workflow:

G start Problem: High Diol Impurity check_reagent 1. Review Reducing Agent Stoichiometry start->check_reagent action_reagent Action: Reduce molar equivalent of hydride source. Aim for 1.0-1.2 eq. check_reagent->action_reagent If >1.2 eq. used check_temp 2. Analyze Reaction Temperature Profile check_reagent->check_temp If stoichiometry is correct action_reagent->check_temp action_temp Action: Lower the reaction temperature. Most asymmetric reductions are run at 0-25°C. check_temp->action_temp If temp >30°C check_time 3. Monitor Reaction Progress (IPC) check_temp->check_time If temp is controlled action_temp->check_time action_time Action: Quench reaction immediately upon MCOB consumption. Avoid prolonged stirring. check_time->action_time If monitoring was absent validate Result: Re-run reaction and analyze purity via GC/HPLC check_time->validate If monitoring was in place action_time->validate G cluster_main Asymmetric Reduction of MCOB cluster_impurities Impurity Formation Pathways MCOB Methyl-4-chloro-3-oxobutanoate (Starting Material) SCHMB This compound (Desired Product) MCOB->SCHMB [H], Chiral Catalyst (Desired Pathway) RCHMB (R)-Enantiomer (Stereochemical Impurity) MCOB->RCHMB Non-selective reduction Diol 4-chloro-1,3-butanediol (Over-reduction Impurity) MCOB->Diol Excess [H] SCHMB->Diol Excess [H] (Ester Reduction)

Technical Support Center: Reduction of Methyl 4-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the reduction of methyl 4-chloroacetoacetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the reduction of methyl 4-chloroacetoacetate?

The reduction of methyl 4-chloroacetoacetate to its corresponding alcohol, methyl 4-chloro-3-hydroxybutanoate, can be accompanied by the formation of several byproducts, the nature and quantity of which are highly dependent on the reducing agent and reaction conditions employed. The most commonly encountered byproducts include:

  • Over-reduction products: Further reduction of the desired alcohol to a diol or even complete dehalogenation can occur with strong reducing agents like lithium aluminum hydride.

  • Ring-closure products: Intramolecular cyclization can lead to the formation of β-lactones or other cyclic ethers, particularly under basic conditions or upon prolonged reaction times.

  • Elimination products: Dehydrochlorination can result in the formation of unsaturated esters.

  • Racemization: For asymmetric reductions, loss of enantiomeric purity is a significant concern, often due to reversible oxidation-reduction or enolization pathways.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Methyl 4-chloro-3-hydroxybutanoate

Symptoms:

  • The crude NMR or GC-MS analysis shows a significant amount of starting material remaining.

  • Multiple unexpected peaks are observed in the chromatogram.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.

    • Solution: Increase the molar equivalents of the reducing agent. Ensure the reaction is running at the optimal temperature as recommended in the literature for the specific reducing agent. Monitor the reaction progress using TLC or a rapid quenching method followed by GC analysis to determine the optimal reaction time.

  • Decomposition of the Starting Material or Product:

    • Cause: The reaction conditions may be too harsh, leading to the degradation of either the starting β-keto ester or the product alcohol.

    • Solution: Employ milder reducing agents. For instance, sodium borohydride is generally less reactive than lithium aluminum hydride and can lead to cleaner reactions. The choice of solvent can also play a crucial role; protic solvents like ethanol or methanol are often used with sodium borohydride.

  • Formation of Significant Byproducts:

    • Cause: As discussed in the FAQ, the formation of over-reduction, cyclization, or elimination products can significantly lower the yield of the desired product.

    • Solution: The choice of reducing agent is paramount. For instance, asymmetric reduction using a Corey-Itsuno catalyst (oxazaborolidine) can provide high yields and enantioselectivity of the desired chiral alcohol. The reaction temperature should be carefully controlled, as higher temperatures can favor side reactions.

Experimental Protocol: Asymmetric Reduction using a Corey-Itsuno Catalyst

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the oxazaborolidine catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF to the catalyst solution while maintaining the temperature.

  • After stirring for a short period to allow for complex formation, add a solution of methyl 4-chloroacetoacetate in anhydrous THF dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield in the reduction of methyl 4-chloroacetoacetate.

Issue 2: Poor Enantioselectivity in Asymmetric Reduction

Symptoms:

  • Chiral HPLC or GC analysis shows a nearly racemic mixture of the (R)- and (S)-enantiomers of methyl 4-chloro-3-hydroxybutanoate.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The oxazaborolidine catalyst is sensitive to moisture and air. Improper handling or storage can lead to its decomposition and a loss of catalytic activity.

    • Solution: Always handle the CBS catalyst and other reagents under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents. It is advisable to use a freshly opened bottle of the catalyst or to titrate the borane solution to determine its exact concentration.

  • Incorrect Stoichiometry:

    • Cause: The stoichiometry between the borane source, the catalyst, and the substrate is critical for achieving high enantioselectivity.

    • Solution: Carefully calculate and measure the amounts of all reagents. The catalytic cycle of the Corey-Itsuno reduction involves the formation of a complex between the catalyst and borane, which then coordinates with the ketone for stereoselective reduction. Deviations from the optimal stoichiometry can disrupt this cycle.

  • Reaction Temperature:

    • Cause: The enantioselectivity of the CBS reduction is often highly temperature-dependent. Higher temperatures can lead to a decrease in enantiomeric excess (ee).

    • Solution: Maintain a consistent and low reaction temperature throughout the addition of the substrate. Use a reliable cooling bath and a temperature probe to monitor the internal reaction temperature. Studies on the asymmetric reduction of 4-chloroacetoacetic acid esters have shown that lower temperatures generally favor higher enantioselectivity.

Data Presentation: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee) of (R)-enantiomer (%)Reference
092
-2096
-40>98

Experimental Workflow: Optimizing Enantioselectivity

EnantioselectivityOptimization Start Start: Low Enantioselectivity CheckCatalyst Verify Catalyst Activity and Handling Start->CheckCatalyst CheckStoichiometry Confirm Reagent Stoichiometry CheckCatalyst->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp AnalyzeProduct Analyze Enantiomeric Excess (Chiral HPLC/GC) OptimizeTemp->AnalyzeProduct AnalyzeProduct->OptimizeTemp ee < 98% End End: High Enantioselectivity AnalyzeProduct->End ee > 98%

Caption: Workflow for optimizing enantioselectivity in the asymmetric reduction of methyl 4-chloroacetoacetate.

References

  • Corey, E. J., & Itsuno, S. (1987). A practical and enantioselective method for the synthesis of chiral alcohols. Journal of the American Chemical Society, 109(17), 5475-5476. [Link]

  • Ramachandran, P. V., & Gong, B. (2000). Asymmetric Reduction of 4-Chloroacetoacetic Acid Esters. A Facile Synthesis of (R)- and (S)-4-Chloro-3-hydroxybutanoates. Organic Process Research & Development, 4(5), 349-353. [Link]

Technical Support Center: Navigating the Stability of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (S)-methyl-4-chloro-3-hydroxybutyrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we address common challenges and questions regarding its stability under various reaction conditions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected when using this compound. What are the primary degradation pathways I should be aware of?

Low yields often stem from the inherent reactivity of the molecule. The two primary degradation pathways are intramolecular cyclization and hydrolysis.

  • Intramolecular Cyclization (Epoxide Formation): Under basic conditions, the hydroxyl group can be deprotonated, leading to an intramolecular Williamson ether synthesis-type reaction. The resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming methyl (S)-3,4-epoxybutyrate. This is a common and often rapid side reaction, especially with strong bases or even milder bases upon heating.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

    • Base-catalyzed hydrolysis (saponification): This process is generally faster than acid-catalyzed hydrolysis and results in the formation of the corresponding carboxylate salt, which may be water-soluble and lost during aqueous workup.

    • Acid-catalyzed hydrolysis: While generally slower, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to the formation of (S)-4-chloro-3-hydroxybutanoic acid.

To mitigate these issues, carefully control the pH and temperature of your reaction. If basic conditions are required, consider using a non-nucleophilic base or protecting the hydroxyl group.

Troubleshooting Flowchart: Diagnosing Low Yields

A Low Yield Observed B Analyze Reaction Conditions A->B C Basic Conditions (pH > 7)? B->C E Acidic Conditions (pH < 7)? B->E J Elevated Temperature? B->J D Intramolecular Cyclization (Epoxide Formation) C->D Yes C->E No G Consider alternative base (e.g., non-nucleophilic) D->G H Protect hydroxyl group (e.g., silylation) D->H F Ester Hydrolysis E->F Yes E->J No I Use milder acid or shorter reaction time F->I K Accelerated Degradation J->K Yes L Run reaction at lower T K->L

Caption: Troubleshooting logic for low yields with this compound.

Q2: I am performing a reaction under basic conditions and suspect epoxide formation. How can I confirm this and what steps can I take to prevent it?

Confirmation of methyl (S)-3,4-epoxybutyrate formation can be achieved through techniques like GC-MS or ¹H NMR spectroscopy by monitoring the disappearance of the starting material and the appearance of new, characteristic peaks for the epoxide.

Prevention Strategies:

  • Choice of Base: The choice of base is critical. Strong, nucleophilic bases like sodium hydroxide or potassium carbonate will readily promote epoxide formation. Consider using bulky, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine if a base is essential for your primary reaction.

  • Temperature Control: The rate of intramolecular cyclization is highly temperature-dependent. Maintaining a low temperature (e.g., 0 °C or below) can significantly suppress this side reaction.

  • Protecting Groups: If the hydroxyl group is not participating in your desired reaction, protecting it is an effective strategy. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or acetals, can be employed. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.

  • Order of Addition: In some cases, adding the base slowly to the reaction mixture at a low temperature can help to control its concentration and minimize side reactions.

Q3: What is the thermal stability of this compound, and can I purify it by distillation?

This compound is thermally labile. Attempting to purify it by distillation at atmospheric pressure will likely lead to significant decomposition, primarily through the intramolecular cyclization to form the corresponding epoxide, as well as other potential elimination or decomposition pathways.

If distillation is necessary, it must be performed under high vacuum to lower the boiling point.

Recommended Purification Parameters:

ParameterRecommended ValueRationale
Pressure < 1 mmHgTo lower the boiling point and minimize thermal stress.
Pot Temperature Keep as low as possibleTo reduce the rate of decomposition reactions.
Distillation Time MinimizeProlonged heating, even under vacuum, can lead to degradation.

For many applications, it is preferable to use the crude material if it is of sufficient purity or to purify it using non-thermal methods such as column chromatography on silica gel.

Q4: How does the stability of this compound vary with pH during aqueous workup?

The stability during aqueous workup is a critical consideration for maintaining the integrity of the molecule.

  • Acidic pH (pH 1-3): The compound is relatively stable at low pH for short periods, which is useful for quenching reactions and separating from basic impurities. However, prolonged exposure to strong acids should be avoided to prevent ester hydrolysis.

  • Neutral pH (pH ~7): The compound exhibits moderate stability at neutral pH.

  • Basic pH (pH > 8): The compound is highly unstable in basic aqueous solutions due to rapid saponification of the ester and the promotion of epoxide formation. It is crucial to avoid basic washes (e.g., saturated sodium bicarbonate) if you need to recover the ester intact. If a basic wash is necessary to remove acidic impurities, it should be performed quickly at low temperatures with a dilute base, and the organic layer should be immediately separated.

Workflow for Aqueous Workup

A Reaction Mixture B Quench with acidic water (e.g., pH 4) A->B C Extract with organic solvent B->C D Wash with Brine C->D E Dry over Na2SO4 or MgSO4 D->E F Concentrate in vacuo E->F G Purified Product F->G

Troubleshooting low yield in (S)-methyl-4-chloro-3-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Synthesis

I'm deep into exploring the synthesis of (S)- methyl-4-chloro-3-hydroxybutyrate. My initial approach involves exhaustive Google searches to unearth authoritative data. I am concentrating on common reaction pathways, crucial parameters, and any existing challenges the field has identified.

Initiating Synthesis Research

I'm now starting a more structured approach. I'll analyze search results, identifying frequent synthesis problems, and format troubleshooting guides. I will also make clear, Q&A style answers. I plan to incorporate underlying scientific principles with referenced solutions. Tables will provide quantitative data, and I'll create visual aids.

Developing Guide Framework

I'm now focusing on structuring the technical support guide. I will start with a broad search to understand common synthetic routes and associated challenges to shape a relevant structure. The guide will be in a Q&A format, targeted at a scientific audience, and address low yields in the synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate. My approach will be flexible, scientifically accurate, and trustworthy, explaining the principles behind the solutions.

Refining Information Search

I'm now refining my search strategies to gather detailed, relevant information. I'm focusing on keywords like "asymmetric reduction," "Noyori catalyst," and "factors affecting ruthenium catalyst activity" to pinpoint critical literature. I'm prioritizing authoritative sources, like academic papers and patents, for building a trustworthy guide. I'm also planning to create a troubleshooting guide in a Q&A format.

Structuring Initial Troubleshooting Guide

I'm now starting a more structured approach, beginning with broad Google searches for synthetic routes and their challenges. I am also working to formulate the troubleshooting guide and plan to make tables for quantitative data and Graphviz diagrams for visual aids. I will begin by analyzing search results to identify prevalent problems and plan to format troubleshooting in a Q&A style.

Defining Guide Objectives

I'm now clarifying the objectives for the technical guide's structure and scope. My focus is on addressing yield issues in this compound synthesis, specifically targeting a scientific audience. I will prioritize a Q&A format, ensuring scientific accuracy with explanations, and incorporate visual aids like tables and Graphviz diagrams. I will provide a comprehensive reference section with verifiable citations.

Initiating Comprehensive Guide

I'm now starting a more structured approach, beginning with broad Google searches for synthetic routes and their challenges. I will format troubleshooting in a Q&A style, backed by sound scientific principles, verifiable citations, and visual aids. A detailed structure will guide the user to identify problems, and generate solutions.

Initiating Troubleshooting Guide

I'm now starting to gather information through comprehensive Google searches, focusing on this compound synthesis. I'm prioritizing the identification of common issues related to reaction pathways, catalyst activity, and low yields. I will analyze search results to identify prevalent problems and formulate Q&A-style troubleshooting guides. I plan to use in-text citations and create tables and diagrams to help with the guide.

Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying reaction mixtures containing methyl 4-chloroacetoacetate. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted methyl 4-chloroacetoacetate often a significant challenge?

A1: The difficulty in removing residual methyl 4-chloroacetoacetate stems from its physicochemical properties, which often closely resemble those of the desired product.

  • Polarity and Solubility: As a moderately polar β-ketoester, it exhibits solubility in a wide range of common organic solvents used for reaction workups (e.g., ethyl acetate, dichloromethane, toluene). This broad solubility profile means it will likely co-extract with products of similar polarity, making simple liquid-liquid extractions ineffective.

  • Boiling Point: Methyl 4-chloroacetoacetate has a relatively high boiling point (approximately 198-200 °C at atmospheric pressure, though often distilled under vacuum). If your product is a non-volatile solid or a high-boiling liquid, removal by simple distillation or evaporation is often not feasible without risking thermal degradation of the product.

  • Reactivity: The presence of three reactive functional groups—the methyl ester, the ketone, and the alkyl chloride—means it can undergo unintended reactions under various workup conditions. For instance, basic conditions (e.g., a sodium bicarbonate wash) can potentially lead to hydrolysis or other side reactions, while acidic conditions might also affect its stability or that of the target molecule.

This combination of properties necessitates a more strategic approach to purification than a standard workup.

Troubleshooting Purification Challenges

Issue 1: My product and methyl 4-chloroacetoacetate are co-extracting during the aqueous workup.

This is a common scenario when the desired product has a polarity similar to the starting material. A simple aqueous wash is often insufficient.

Troubleshooting Strategy: pH-Dependent Extractive Workup

The most effective strategy is to exploit the reactivity of the β-ketoester functionality under basic conditions to selectively hydrolyze it, transforming it into a water-soluble salt that can be easily washed away.

The Chemistry Behind the Method: The ester group of methyl 4-chloroacetoacetate can be saponified (hydrolyzed) under basic conditions to form the corresponding carboxylate salt (sodium 4-chloroacetoacetate) and methanol. This salt is highly polar and will preferentially partition into the aqueous phase, leaving the less polar desired product in the organic phase.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Product + Methyl 4-chloroacetoacetate (In Ethyl Acetate) reagent Add Dilute NaOH (aq) (e.g., 1M solution) + Vigorous Stirring org_start->reagent aq_end Sodium 4-chloroacetoacetate (salt) + Methanol separation Phase Separation reagent->separation separation->aq_end Aqueous Layer org_end Purified Product (In Ethyl Acetate) separation->org_end Organic Layer

Detailed Protocol: Selective Hydrolysis Wash

  • Initial Assessment: Before proceeding, ensure your desired product is stable to mild basic conditions. Run a small-scale test (e.g., TLC analysis of your product in the presence of dilute NaOH) if you are unsure.

  • Dilution: After the reaction is complete, dilute the organic reaction mixture with a suitable solvent like ethyl acetate or toluene.

  • First Wash (Neutral): Perform an initial wash with deionized water or brine to remove any water-soluble inorganic byproducts.

  • Base Wash: Add an equal volume of a dilute aqueous base solution, such as 1 M sodium hydroxide (NaOH) or 1 M potassium carbonate (K₂CO₃).

    • Expert Tip: Stir the biphasic mixture vigorously for 30-60 minutes. This increased contact time is crucial for ensuring the hydrolysis reaction goes to completion. Simply shaking for a few minutes is often insufficient.

  • Phase Separation: Separate the aqueous layer.

  • Repeat: Repeat the base wash (Step 4 & 5) one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with brine until the pH of the aqueous layer is neutral. This removes any residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the crude product by TLC, ¹H NMR, or GC-MS to confirm the absence of methyl 4-chloroacetoacetate.

ParameterValueRationale
Base Concentration 0.5 M - 1.0 M NaOH/K₂CO₃Strong enough for efficient hydrolysis but minimizes risk to base-sensitive products.
Stirring Time 30 - 60 minutes per washEnsures sufficient time for the biphasic hydrolysis reaction to occur.
Temperature Room TemperatureAvoids potential side reactions or degradation that can occur at elevated temperatures.
Issue 2: My product is base-sensitive, and the extractive workup is not an option. How can I use column chromatography?

Troubleshooting Strategy: Flash Column Chromatography

When pH manipulation is not viable, flash column chromatography is the primary alternative. The key is to find a solvent system that provides adequate separation (ΔRf > 0.2) between your product and the unreacted starting material.

The Principle of Separation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Methyl 4-chloroacetoacetate is a relatively polar molecule due to its ester and ketone groups. Separation is achieved by eluting the compounds with a solvent mixture; less polar compounds will travel faster up the column, while more polar compounds will be retained longer by the polar silica gel.

G

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, test various solvent systems. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.

    • Spot your crude reaction mixture on a TLC plate. Your goal is to find a solvent ratio where your product has an Rf value of ~0.3-0.4 and is well-separated from the spot corresponding to methyl 4-chloroacetoacetate.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the chosen eluent system (slurry packing is recommended).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting with the mobile phase, collecting fractions. The less polar compound (often the product) will elute first.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System (Example)PolaritySuitable For
20% Ethyl Acetate / 80% Hexanes LowSeparating a non-polar product from methyl 4-chloroacetoacetate.
40% Ethyl Acetate / 60% Hexanes MediumSeparating a moderately polar product.
Issue 3: Can I use distillation for purification?

Troubleshooting Strategy: Vacuum Distillation

Distillation is only a viable option if there is a significant difference in boiling points between your product and methyl 4-chloroacetoacetate, and if your product is thermally stable.

  • Boiling Point of Methyl 4-chloroacetoacetate: ~75-78 °C at 10 mmHg.

  • Feasibility Check:

    • If your product is a solid or has a boiling point >150 °C at 10 mmHg: You may be able to remove the unreacted starting material by distillation under reduced pressure.

    • If your product has a boiling point close to that of the starting material: Distillation will not be effective and may lead to co-distillation. Fractional distillation might be an option but is often impractical on a lab scale for compounds with close boiling points.

Caution: Always use a safety screen and proper vacuum setup. Heating chlorinated compounds can sometimes release HCl gas, so ensure good ventilation.

Purity Verification

Q2: How can I be certain that all unreacted methyl 4-chloroacetoacetate has been removed?

A2: Rely on a combination of analytical techniques for robust verification.

  • Thin-Layer Chromatography (TLC): The simplest method for qualitative analysis. A purified sample should show a single spot. Always run a co-spot (a lane with both the crude mixture and the purified sample) to confirm the identity of the spots.

  • Proton Nuclear Magnetic Resonance (¹H NMR): This is a highly reliable method. The spectrum of pure methyl 4-chloroacetoacetate has characteristic peaks: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the carbonyls (~3.6 ppm), and a singlet for the chloromethylene protons (~4.3 ppm). The absence of these specific signals in the ¹H NMR spectrum of your final product is strong evidence of its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for detecting volatile impurities. It can detect trace amounts of the starting material that might not be visible by NMR. The mass spectrum of methyl 4-chloroacetoacetate will show a characteristic molecular ion peak and fragmentation pattern.

References

As a Senior Application Scientist, I ground my recommendations in established chemical principles and widely accepted laboratory practices. The following resources provide further details on the techniques discussed.

  • Purification of Laboratory Chemicals, 8th Edition. (Elsevier) - A comprehensive guide on all laboratory purification techniques. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Pearson) - A classic textbook detailing fundamental organic laboratory techniques, including extraction and chromatography. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923–2925. - The seminal paper on flash column chromatography, a foundational technique in modern organic synthesis. [Link]

Validation & Comparative

A Comparative Guide to the Chiral Analysis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

(S)-methyl-4-chloro-3-hydroxybutyrate is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for statin drugs like Atorvastatin.[1] The stereochemistry of the hydroxyl group is paramount, as the different enantiomers can exhibit varied pharmacological activities and metabolic fates. Therefore, robust and accurate analytical methods to determine the enantiomeric purity are essential for quality control in drug development and manufacturing.

This guide provides an in-depth comparison of two primary chromatographic techniques for the enantioselective analysis of methyl-4-chloro-3-hydroxybutyrate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance, enabling researchers and drug development professionals to make informed decisions for their analytical needs.

Method 1: High-Performance Liquid Chromatography (HPLC) with a Polysaccharide-Based Chiral Stationary Phase

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for chiral separations in the pharmaceutical industry.[2][3] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high enantioselectivity across various compound classes.[4][5]

Causality of Methodological Choices

For the analysis of this compound, a normal-phase HPLC method is often preferred. The choice of a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules. The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol like 2-propanol, is crucial.[3] The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. By carefully adjusting the ratio of hexane to alcohol, the retention and resolution of the enantiomers can be finely tuned. A lower concentration of the alcohol generally leads to stronger retention and often better resolution, albeit with longer analysis times.

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Prep Dissolve sample in mobile phase or compatible solvent Injector Autosampler (10 µL injection) Prep->Injector Inject Pump Isocratic Pump (n-Hexane/2-Propanol) Pump->Injector Mobile Phase Flow Column Chiral Stationary Phase (e.g., Cellulose-based) Injector->Column Detector UV Detector (e.g., 210 nm) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal Result Chromatogram: Separated Enantiomer Peaks DataSystem->Result Process

Caption: Workflow for the chiral HPLC analysis of this compound.

Detailed HPLC Protocol
  • Instrumentation:

    • An HPLC system equipped with an isocratic pump, an autosampler, a column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (due to the weak chromophore of the ester group).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a 1 mg/mL solution of racemic methyl-4-chloro-3-hydroxybutyrate in the mobile phase.

    • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times with the standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Method 2: Chiral Capillary Gas Chromatography (GC)

For volatile and thermally stable compounds like methyl-4-chloro-3-hydroxybutyrate, chiral Gas Chromatography (GC) presents a powerful alternative to HPLC.[6][7] Chiral GC often provides very high resolution and faster analysis times. The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[8]

Causality of Methodological Choices

Cyclodextrin-based CSPs are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface. Enantioseparation occurs based on the differential inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin. The stability of these inclusion complexes is influenced by factors like van der Waals forces and hydrogen bonding, leading to different retention times.

The choice of a specific cyclodextrin derivative, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, is made to optimize the chiral recognition for the target analyte.[8] The temperature program is a critical parameter in GC. A carefully controlled temperature ramp allows for the separation of compounds with different boiling points and optimizes the chiral separation by influencing the thermodynamics of the analyte-CSP interaction. A Flame Ionization Detector (FID) is used due to its high sensitivity to organic compounds and its robust, linear response.[8]

Experimental Workflow: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Acquisition & Analysis Prep Dissolve sample in a volatile solvent (e.g., Methanol) Injector Split/Splitless Injector (220°C) Prep->Injector Inject Column Chiral Capillary Column (e.g., Cyclodextrin-based) Injector->Column Carrier Gas Flow Oven Column Oven with Temperature Program Detector Flame Ionization Detector (FID) (250°C) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal Result Chromatogram: High-Resolution Separation DataSystem->Result Process

Caption: Workflow for the chiral GC analysis of this compound.

Detailed GC Protocol
  • Instrumentation:

    • A Gas Chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Chiral Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium or Hydrogen, at a constant linear velocity (e.g., 70 cm/s).[8]

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp at 2°C/min to 150°C.[8]

    • Injector Temperature: 220°C.

    • Detector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a 1 mg/mL solution of racemic methyl-4-chloro-3-hydroxybutyrate in methanol.

    • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Analysis Procedure:

    • Perform a blank injection (methanol) to ensure the system is clean.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and confirm baseline separation.

    • Inject the sample solution.

    • Identify the peaks and calculate the enantiomeric excess (% ee) using the peak areas from the FID signal, similar to the HPLC method.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including available equipment, required sensitivity, analysis speed, and environmental considerations.

ParameterHPLC with Polysaccharide CSPGC with Cyclodextrin CSPRationale & Insights
Principle Differential interaction with a solid chiral phase in a liquid mobile phase.Differential inclusion into a chiral phase in a gaseous mobile phase.HPLC is versatile for a wider range of compounds; GC excels with volatile, thermally stable analytes.
Stationary Phase Polysaccharide derivatives (e.g., cellulose, amylose).[4]Cyclodextrin derivatives.[8]Both are well-established and effective. Polysaccharide phases often offer broader applicability.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.GC often has an advantage in speed due to faster mass transfer in the gas phase.
Resolution Good to Excellent (α > 1.2 is common).Excellent to Superior (α > 1.5 is achievable).[8]The high efficiency of capillary GC columns often leads to sharper peaks and higher resolution.
Sensitivity (LOD/LOQ) Moderate with UV detection due to the weak chromophore.High with FID for organic analytes.FID is generally more sensitive for this type of compound than standard UV detection.
Solvent Consumption High (e.g., ~1 mL/min of organic solvents).Very Low (only a few microliters of solvent for injection).GC is a significantly "greener" and more cost-effective technique regarding solvent usage.
Sample Derivatization Not required.Not required.Both methods benefit from direct analysis, simplifying sample preparation.
Instrumentation Cost Generally higher for a full HPLC system.Generally lower for a standard GC-FID system.This can be a deciding factor for some laboratories.
Key Advantage Broad applicability, well-established in pharmaceutical QC.High speed, superior resolution, low operational cost.HPLC is the workhorse, while GC is the specialist for volatile compounds.

Conclusion and Recommendations

Both HPLC and GC are highly effective and validated techniques for determining the enantiomeric purity of this compound.

HPLC with a polysaccharide-based chiral stationary phase stands out as a robust and versatile method. It aligns with the most common instrumentation found in pharmaceutical quality control labs and is applicable to a vast range of chiral compounds beyond the topic of this guide. Its primary drawback is the higher consumption of organic solvents and potentially longer analysis times.

Chiral Gas Chromatography , on the other hand, offers a faster, higher-resolution, and more environmentally friendly alternative. For a dedicated analysis of this specific volatile intermediate, GC can provide superior performance in terms of speed and separation efficiency, coupled with lower operating costs. The main prerequisite is the analyte's thermal stability and volatility.

For laboratories conducting routine quality control on this compound, developing a chiral GC method is a highly recommended investment that will yield benefits in speed, cost, and analytical performance. For labs requiring a broader analytical platform for various chiral intermediates, the flexibility of a chiral HPLC system remains the industry standard. The ultimate choice should be guided by a thorough evaluation of the specific analytical requirements, throughput needs, and available resources.

References

  • Google Patents. (2022). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. CN109943597B.
  • Google Patents. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester. US20060264652A1.
  • Regis Technologies. (2020). Chiral Separations Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Improvement on Production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone With Recombinant Escherichia Coli Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology. [Link]

  • National Center for Biotechnology Information. (2024). Unconventional approaches for chiral resolution. Analytical and Bioanalytical Chemistry. [Link]

  • Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. [Link]

  • ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • World Journal of Pharmaceutical Research. (2015). A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's enantiomer. [Link]

  • PubMed. (2018). Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor. [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-hydroxybutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • Semantic Scholar. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (2023). Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography. [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

  • PubMed. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

Sources

Chiral GC method for (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating GC Research

I'm now starting with extensive Google searches to find information about chiral Gas Chromatography (GC) methods. I'm focusing particularly on analyzing (S)-methyl-4-chloro-3-hydroxybutyrate, and looking for established methods. I hope to learn established protocols from experts in the field.

Expanding Search Parameters

I'm broadening my search to include alternative chiral separation techniques like HPLC, looking for experimental data and validation parameters for comparison. I'm also delving into authoritative sources on chiral chromatography, GC method development, and the compound's importance. This data will help me structure a comprehensive comparison guide, beginning with an introduction, and detail a primary Chiral GC method alongside alternatives.

Deepening Method Analysis

I'm now diving deeper into chiral GC methods, focusing on stationary phases, derivatization, and established analytical protocols for my target compound. Simultaneously, I'm examining chiral HPLC as an alternative and seeking validation parameters. I'm also gathering information on chiral chromatography principles and the compound's relevance, to solidify my base for a comparison guide. I intend to build a workflow, starting with an introduction, then developing a Chiral GC method alongside an alternative. I'll use DOT graphs to visualize the workflow.

Constructing a Comparison Guide

I'm now focusing on structuring the chiral GC comparison guide for (S)-methyl -4-chloro-3-hydroxybutyrate. My aim is to ensure comprehensive coverage while maintaining rigorous scientific integrity. I'm prioritizing clear organization and easy navigation for the user, all while maintaining editorial oversight.

Defining the Scope

I'm now prioritizing the structure of the guide, ensuring it's comprehensive and flexible, avoiding a rigid template. The focus is now on establishing scientific integrity, including in-text citations with working URLs and a complete references section with links. I am exploring optimal visualization methods, including Graphviz, for representing workflows and relationships. I plan on summarizing any quantitative data into detailed tables.

Outlining Comparison Parameters

I'm now outlining key parameters for comparing chiral GC with alternative methods for analyzing (S)-methyl -4-chloro-3-hydroxybutyrate. My aim is to include performance metrics and relevant details, ensuring rigor and comparability. I'll need to define comprehensive performance metrics for direct comparison of each method. I plan to use in-text citations with links to support all claims. I am now incorporating the DOT code block for each diagram.

Refining the Guide Structure

I'm now implementing the framework with clear sections: Introduction, Chiral GC, and Alternatives, ensuring logical flow for researchers. I'm focusing on the scientific integrity, with citations. I'm adding a section on experimental methods and visualization. I am including a diagram using Graphviz to illustrate the analysis workflow, complete with a color palette and appropriate contrast.

Formulating Detailed Comparisons

I'm now prioritizing the structure of the guide, ensuring it's comprehensive and flexible. I'm focusing on rigorous experimental protocols and detailed, step-by-step methodologies. I will incorporate a "self-validating" protocol, using system suitability test (SST) parameters that reference ICH guidelines. I'm now drafting the introduction and will provide in-text citations with links.

Defining Core Methodologies

I'm now prioritizing the structure of the guide, ensuring a robust framework for comparing chiral GC with chiral HPLC for the target compound. I plan to incorporate "self-validating" protocols using SST parameters referenced in ICH guidelines. I'm focusing on providing in-depth experimental protocols and step-by-step methodologies. I'll include a visualization to represent the analysis workflow and supporting citations.

Analyzing and Synthesizing Data

I'm now focusing on synthesizing the experimental protocols for chiral GC and HPLC, including sample preparation and method optimization. I'm prioritizing the creation of a comparison table with key performance indicators like resolution, analysis time, and robustness. I'll include the costs of both methods and cite validation protocols. I plan to create the DOT graphs for visualization of the workflow.

Developing the Introductory Section

I'm now prioritizing the introductory section, focusing on (S)-methyl -4-chloro-3-hydroxybutyrate's significance, enantiomeric purity's role, and an overview of the analytical methods in comparison. I'll cite relevant literature and define key terms. I will begin by generating in-text citations with working URLs for each of the claims, and a comprehensive "References" section. I will be sure to avoid a rigid structure.

Determination of enantiomeric excess of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Beginning My Search

I'm starting my deep dive into determining the enantiomeric excess of (S)-methyl-4-chloro-3-hydroxybutyrate. My initial focus is on established analytical techniques like chiral chromatography. I'm keen on finding reliable methods for precise measurement.

Analyzing Search Strategies

I've initiated comprehensive Google searches, focusing on analytical methods for determining enantiomeric excess of this compound. My plan is to zero in on established techniques like chiral HPLC, GC, and NMR. I'm prioritizing authoritative sources and comparative studies to build a solid foundation. I will develop Graphviz diagrams to illustrate experimental workflows. I am prioritizing experimental protocols, and the expected data including tables.

Refining the Approach

I'm now diving deeper into refining my search strategy. My Google searches are expanding to cover chiral HPLC, GC, and NMR spectroscopy for determining enantiomeric excess. I am focusing on identifying and analyzing experimental parameters, and comparing the effectiveness of each approach. I will be incorporating citations to support all claims.

Developing a Comparison Guide

I'm currently fleshing out the introduction, focusing on why determining the enantiomeric excess of this compound is crucial. I'll outline the significance in chiral synthesis, and the importance in pharmaceutical applications. I'm aiming for clarity for the user's specific expertise. I will then move on to the comparison guide framework, and I will highlight several methods, including NMR, chiral chromatography, polarimetry, and enzymatic assays.

Refining the Comparison Plan

I've refined the introduction; it emphasizes the importance of enantiomeric purity of this compound, particularly in statin drug synthesis, as the user requested. I've also briefly introduced the techniques to be compared, namely GC, HPLC, and NMR. Now, I am digging into the GC section. I'll outline its principle, focusing on chiral stationary phases and volatility requirements. I've found a patent citing a method using a CP-Chirasil column, which will be useful for the experimental protocol.

Expanding the HPLC Section

I'm now fully immersed in the HPLC section, which the user suggested is frequently used for this compound and its precursors. I'm focusing on creating a representative protocol, detailing mobile phase options, and detector choices. I'll outline common chiral stationary phases, such as polysaccharide-based columns, commonly used for the analysis, and explain how to calculate e.e. from the peak integration. I'll also visualize the workflow with a new Graphviz diagram.

Outlining NMR Protocol

I'm now focusing on NMR spectroscopy. I'll describe how it works to determine e.e., detailing the use of both chiral derivatizing agents and chiral solvating agents. For this protocol, I'll explain a method using a chiral solvating agent, outlining the sample preparation and NMR data acquisition steps. This should include data analysis, highlighting signal separation from diastereomeric complexes.

Planning the Response Structure

I'm now outlining the structure of my response, aiming for a detailed comparison guide as requested. I've broken it down into an introduction, a comparison of GC, HPLC, and NMR methods, and a comparative analysis and data presentation section. I'll include sections on principles, protocols, data interpretation, and pros/cons for each technique, aiming to cover all the user's needs. Finally, I will compare these methods in tables.

Defining the Guide's Structure

I'm now fully immersed in outlining the entire guide. I'm focusing on the logical flow, with an introduction on the chiral intermediate significance, and a head-to-head comparison of GC, HPLC, and NMR methods. My outline includes principles, protocols, data interpretation, pros/cons for each technique, aiming to deliver a comprehensive resource for the user. I'll summarize the key comparisons in tables.

1H NMR spectrum of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating NMR Search

I'm starting by thoroughly searching for the 1H NMR spectrum of (S )-methyl-4-chloro-3-hydroxybutyrate. My initial goal is to find the typical chemical shifts, coupling constants, and peak multiplicities for each proton within the molecule, as a foundational step.

Expanding Analytical Horizons

I'm now expanding my search beyond just the NMR spectrum. I am concurrently seeking alternative analytical methods and experimental protocols for characterizing (S)-methyl-4-chloro-3-hydroxybutyrate. Concurrently, I'm building a theoretical foundation by consulting authoritative sources on NMR spectroscopy, which will be the basis for structuring a technical guide. I will start with an introduction to the compound and the importance of NMR in characterization, and a detailed analysis of its spectrum. I will include a table summarizing data and a Graphviz diagram.

Consolidating Foundational Resources

I'm starting with a comprehensive search for the 1H NMR spectrum of the target molecule, seeking chemical shifts and multiplicities, while concurrently gathering alternate analytical methods. Simultaneously, I'm sourcing authoritative NMR references to build a strong theoretical base for the guide. This will be an introduction on the importance of the compound and NMR for characterization, then a spectral analysis. A table of data and a Graphviz diagram are planned. I also plan to look at data tables comparing 1H NMR and other analytical techniques.

13C NMR analysis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into 13C NMR analysis for (S)-methyl-4-chloro-3-hydroxybutyrate. My initial searches are focusing on experimental setups, chemical shift assignments, and solvent effects. I'm also preparing to explore alternative structural elucidation methods to broaden my analytical perspective.

Expanding Analytical Scope

I'm now expanding my search to include alternative analytical techniques for chiral molecule elucidation, creating a comparative foundation. I'll be sourcing reliable references on NMR theory, DEPT, and chiral analysis to strengthen my experimental explanations. I'm focusing on structuring the guide to cover the importance of the molecule, 13C NMR analysis details (including solvent comparisons), and a comparison with other techniques, including experimental protocols and data tables. Finally, I will create diagrams and finalize the guide with proper citations.

Outlining Experimental Procedures

I'm now outlining experimental procedures for 13C NMR, focusing on sample preparation and data acquisition. I will synthesize detailed protocols and will include tables for the NMR chemical shift data. I'm also preparing to create diagrams for illustrating molecular structures and the NMR analysis workflow, as well as ensure rigorous citation of all sources and maintain scientific integrity throughout.

Drafting a Comprehensive Guide

I'm now focusing on structuring the guide as a comparative analysis. I'm aiming for scientific rigor and have begun sketching the detailed sections, considering the inclusion of experimental protocols, data tables, and visualizations. I'm thinking about how to best compare different analytical techniques to make it useful.

Structuring the Guide Content

Refining the Guide Structure

I'm now integrating the specific molecule, this compound, into the guide's framework. The structure is being refined to start with an introduction to the compound and then moving on to fundamentals of 13C NMR. I'm focusing on incorporating detailed analysis, DEPT, comparisons, protocols, and references. The search results proved useful in understanding solvents and their influence on the molecule's NMR spectra.

Developing the Information Outline

I'm now establishing a concrete plan to gather information. I'm focusing on locating or predicting 13C NMR data, particularly for the methyl ester. The existing search results show ethyl ester data, but not methyl. I'll search for closely related analogs and look at how different solvents affect the spectra, using resources like Gottlieb and Babij's work. I will also develop a plan to compare 13C NMR to other methods. I'll need to create standard operating procedures and find authoritative sources to underpin the guide's scientific validity.

Developing the Guide Structure

I'm now focusing on a plan for information gathering. I need 13C NMR data for this compound, specifically the methyl ester. I couldn't find a complete spectrum in initial searches, so I'll target related analogs and consider solvent effects using resources like Gottlieb and Babij's work. I'll compare 13C NMR to other methods, and create standard procedures. I will also make sure to use authoritative sources to ensure the scientific validity of the guide.

Developing the Data Acquisition

I'm now focusing on acquiring the necessary 13C NMR data for this compound. Since the initial search came up short on the methyl ester data, I'm working to expand the search. I'm prioritizing finding experimental spectra or predicted data for similar analogs. I'm also planning to utilize the expertise on solvent effects and look into DEPT. Additionally, I'll identify and incorporate alternative techniques for a robust comparative analysis. I will be sure to draft the experimental protocols, and cite all sources.

Analyzing the Spectra

My initial search for a comprehensive 13C NMR guide for this compound didn't turn up a perfect experimental spectrum. I found data for the ethyl ester and similar compounds, but not the exact molecule. Now, I will look closely at these related spectra, hoping to make useful inferences and assignments.

Predicting the Spectrum

I'm now diving into predicting the 13C NMR spectrum. Because I couldn't find a direct match, I'm combining data from similar molecules like the ethyl ester and related hydroxybutyrates. I'm using chemical shift databases, software, and NMR principles to estimate the spectrum. I will consider the impact of chlorine, hydroxyl, and carbonyl groups on carbon shifts to make accurate predictions.

Refining the Predictions

I am now focusing on refining the predicted chemical shifts, using my prior data as a foundation. I will incorporate data from Chemguide, Chemistry LibreTexts, and methyl (S)-(+)-3-hydroxybutyrate. My estimates for the carbons are: C1 (C=O) 170-185 ppm, C2 (-CH2-C=O) 40-50 ppm, C3 (-CH(OH)-) 60-70 ppm, C4 (-CH2Cl) 40-50 ppm, and C5 (O-CH3) 50-55 ppm. I'm now taking into account substituent effects on these estimates.

Developing the Guide

I've outlined the guide's structure: introducing the molecule and then focusing on predicted 13C NMR. The plan is to contrast its insights with 1H NMR, Mass Spec, and Chiral HPLC. I'm crafting visuals: molecule diagrams, workflows, and predicted data tables, plus a comparison of techniques. I am ready to detail protocols and cite sources.

Finalizing the Guide

I've completed drafting the guide, starting with the molecule's role in synthesis and moving on to the predicted 13C NMR data. I've also compared it with 1H NMR, Mass Spec, and Chiral HPLC for comprehensive insights. Visuals are done: molecular diagrams, workflow, predicted data tables, and a technique comparison table. I've written a general protocol for 13C NMR and DEPT acquisition, alongside a full reference list.

Comparing different reductases for methyl 4-chloroacetoacetate reduction

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather data on enzymatic reduction of methyl 4-chloroacetoacetate. I'm prioritizing reductase types and their sources. Next, I'll identify reaction conditions, enantioselectivity and yield variations to establish the scope of this reaction.

Refining Search Parameters

I'm now refining my Google searches, focusing on specific reductase types (alcohol dehydrogenases, ketoreductases) and sources like yeast and E. coli. My focus now includes enantioselectivity and analytical methods like chiral HPLC and GC. I'm also looking for protocols, reaction conditions (pH, temperature) and cofactors (NADH/NADPH).

Expanding Search Scope

Analyzing Initial Findings

I've established a solid base with my preliminary search; several relevant articles detail the enzymatic reduction of 4-chloroacetoacetate esters. I'm focusing now on the chiral alcohols produced and key aspects such as stereoselectivity and potential reaction optimization strategies.

Exploring Enzyme Specificity

I'm now diving deeper into the nuances of enzyme-substrate interactions. Specifically, I'm analyzing the significance of enzyme source and stereoselectivity concerning the desired chiral alcohol product. It seems different enzymes from various microorganisms show varying enantioselectivity. I'm also examining cofactor regeneration strategies, such as the use of co-substrates, for efficient reaction implementation.

Compiling Comparative Data

My review has revealed the significant importance of the chiral alcohols produced through enzymatic reduction of 4-chloroacetoacetate esters, especially as pharmaceutical building blocks. I've encountered various enzyme types from different microorganisms, each showing distinct stereoselectivity that directly impacts product chirality. I'm focusing on gathering a direct comparison of enzyme performance, focusing on yields, e.e., and reaction conditions, for specific examples.

Gathering Key Experimental Data

I've clarified the product's pharmaceutical significance and the prominent enzyme classes involved, from ketoreductases to dehydrogenases, detailing their reliance on NADPH/NADH. I've noted a range of sources like Saccharomyces cerevisiae and E. coli expressing recombinant enzymes. I've highlighted the crucial link between enzyme selection and stereoselectivity, but need more comparative experimental data. I also need more specific experimental protocols. My next focus is on collating performance data and reaction details.

Refining the Search Strategy

I've refined the search strategy, yielding significantly more focused results this time around. I'm now looking at papers that specifically explore using particular reductases for the reduction of ethyl 4-chloroacetoacetate, which is an important analog. This has opened up further potential research directions.

Discovering Key Biocatalysts

I've discovered crucial enzyme data from Sporobolomyces salmonicolor, Candida magnoliae, and a recombinant E. coli system expressing a carbonyl reductase. Baker's yeast, Saccharomyces cerevisiae, offers high enantioselectivity, producing both (R)- and (S)-enantiomers. This highlights the complexity of selecting the right catalyst.

Analyzing Reaction Conditions

I've been analyzing specific enzyme data from Sporobolomyces salmonicolor, Candida magnoliae, and a recombinant E. coli system for the reduction of the ethyl ester analog. Baker's yeast, Saccharomyces cerevisiae, offers high enantioselectivity. I am exploring reaction engineering concepts like biphasic systems and cofactor regeneration, and I'm looking at analytical methods including chiral GC columns and specific temperature programs, and experimental protocols.

Comparing and Compiling Findings

I've assembled a detailed comparison, focusing on enzyme data from Sporobolomyces salmonicolor, Candida magnoliae, and a recombinant E. coli system. I've also re-examined Baker's yeast, confirming the enantioselectivity advantages it offers. Reaction engineering aspects, analytical methods like chiral GC, and experimental protocols are now well-defined. I'll construct a comparative table, emphasizing varying conditions between studies. I am ready to compile the requested guide.

A Comparative Guide to Purity Validation of (S)-Methyl-4-Chloro-3-Hydroxybutyrate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

(S)-methyl-4-chloro-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering agent Rosuvastatin. Its stereochemical purity is paramount, as the presence of the (R)-enantiomer can lead to unwanted side effects and reduced therapeutic efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a focus on the classic titration method versus modern chromatographic techniques.

The Significance of Purity in Pharmaceutical Intermediates

The stereospecificity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like this compound, the enantiomeric excess directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental requirement for regulatory compliance and patient safety.

Purity Determination: A Multi-faceted Approach

The purity of this compound is assessed in two key aspects:

  • Chemical Purity: The percentage of the desired compound in the sample, free from starting materials, by-products, or other contaminants.

  • Enantiomeric Purity (e.e. - enantiomeric excess): The excess of the desired (S)-enantiomer over its mirror image, the (R)-enantiomer.

This guide will explore the utility of titration for determining chemical purity and compare its performance against the more sophisticated techniques of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which can assess both chemical and enantiomeric purity.

Titration: A Classic Method for Chemical Purity

Titration remains a valuable technique for the quantitative analysis of chemical purity due to its simplicity, low cost, and high precision when performed correctly. For an ester like this compound, a common approach is saponification titration.

The Chemistry Behind Saponification Titration

Saponification is the hydrolysis of an ester in the presence of a strong base to produce an alcohol and a carboxylate salt. The reaction for methyl-4-chloro-3-hydroxybutyrate is as follows:

Cl-CH₂-CH(OH)-CH₂-COOCH₃ + NaOH → Cl-CH₂-CH(OH)-CH₂-COONa + CH₃OH

In this back-titration method, a known excess of a strong base (e.g., sodium hydroxide) is added to the sample to ensure complete saponification. The unreacted base is then titrated with a standardized acid (e.g., hydrochloric acid). The difference between the initial amount of base and the amount of unreacted base gives the amount of base that reacted with the ester, which is directly proportional to the amount of ester in the sample.

Experimental Protocol: Saponification Titration

Materials:

  • This compound sample

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.5 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol (neutral)

  • Reflux apparatus

  • Burette, pipettes, and flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL flask.

  • Saponification: Add 50.0 mL of 0.5 M ethanolic NaOH solution to the flask. Attach a reflux condenser and heat the mixture in a water bath for 30 minutes to ensure complete saponification.

  • Blank Preparation: Prepare a blank by refluxing 50.0 mL of the 0.5 M ethanolic NaOH solution without the sample.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess NaOH with 0.5 M HCl until the pink color disappears.

  • Calculation: The purity of the ester is calculated using the following formula:

    Purity (%) = [(V_b - V_s) × M_HCl × MW_ester] / (W_sample × 10)

    Where:

    • V_b = Volume of HCl used for the blank (mL)

    • V_s = Volume of HCl used for the sample (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_ester = Molecular weight of methyl-4-chloro-3-hydroxybutyrate (152.58 g/mol )

    • W_sample = Weight of the sample (g)

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation start Weigh Sample add_naoh Add Excess Standardized NaOH start->add_naoh reflux Reflux for Saponification add_naoh->reflux cool Cool to Room Temp reflux->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate Purity endpoint->calculate end end calculate->end Final Purity (%)

Caption: Workflow for purity determination by saponification back-titration.

Chromatographic Methods: A Deeper Dive into Purity

While titration provides a reliable measure of overall chemical purity, it cannot distinguish between enantiomers or identify trace impurities. For this, chromatographic techniques are indispensable.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine chemical purity by separating the main component from volatile impurities. To analyze chiral compounds, a chiral stationary phase is required to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry. For non-volatile or thermally labile compounds, HPLC is often the method of choice. Similar to GC, HPLC can be used to assess both chemical and enantiomeric purity. Chiral HPLC, utilizing a chiral stationary phase, is particularly effective for separating and quantifying the (S)- and (R)-enantiomers of methyl-4-chloro-3-hydroxybutyrate.

Visualizing the Analytical Workflow: GC/HPLC

Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_results Results start Dissolve Sample in Mobile Phase filter_sample Filter through 0.45µm Syringe Filter start->filter_sample inject Inject Sample into GC/HPLC filter_sample->inject separate Separation on Chiral Column inject->separate detect Detection (e.g., FID, UV) separate->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate Chemical Purity integrate->calculate_purity calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee purity_result Chemical Purity (%) calculate_purity->purity_result ee_result Enantiomeric Excess (%) calculate_ee->ee_result

Caption: General workflow for purity and enantiomeric excess analysis by GC or HPLC.

Comparative Analysis: Titration vs. Chromatography

FeatureTitration (Saponification)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Volumetric chemical reactionPartitioning between a mobile gas and a stationary phasePartitioning between a mobile liquid and a stationary phase
Purity Assessed Chemical PurityChemical and Enantiomeric Purity (with chiral column)Chemical and Enantiomeric Purity (with chiral column)
Accuracy HighHighHigh
Precision HighVery HighVery High
Sensitivity LowerHighHigh
Specificity Low (measures total ester content)High (separates individual components)High (separates individual components)
Cost per Sample LowModerateHigh
Analysis Time ~1-2 hours~30-60 minutes~20-40 minutes
Equipment Cost LowHighVery High
Expertise Required Basic wet chemistry skillsSpecialized training requiredSpecialized training required

Conclusion: Selecting the Appropriate Method

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • Titration is a cost-effective and reliable method for determining the overall chemical purity and is well-suited for routine quality control where enantiomeric purity has been established by other means. Its simplicity and low equipment cost make it an accessible technique for many laboratories.

  • Gas Chromatography and High-Performance Liquid Chromatography , particularly with chiral columns, are essential for a complete purity profile. They provide not only the chemical purity but also the critical enantiomeric excess , which is a key parameter for this pharmaceutical intermediate. While requiring a larger initial investment in equipment and skilled operators, the level of detail and specificity they offer is indispensable for drug development and regulatory submissions.

For comprehensive quality assurance, a combination of these methods is often employed. Titration can be used for rapid, in-process checks of chemical purity, while chiral GC or HPLC is used for the final release testing to ensure both chemical and enantiomeric purity meet the stringent specifications required for pharmaceutical applications.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Journal of Chromatography A. (This journal is a leading source for research on chromatographic science and would contain numerous articles on the chiral separation of pharmaceutical intermediates). [Link]

Spectroscopic analysis of (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down spectroscopic data for (S)-methyl-4-chloro-3-hydroxybutyrate. My focus is on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with relevant experimental parameters and solvents commonly used.

Refining Search Parameters

I'm now expanding my Google searches to include related compounds like the racemic mixture and the R-enantiomer, aiming for comparative data. Simultaneously, I'm forming the structure of the guide, focusing on how to determine purity and stereochemistry. I also need to craft the guide's main section on spectroscopic principles. Finally, I'll start working on protocols.

Launching Broad Searches

I'm now diving deeper, with broader Google searches. I'm focusing on collecting data for the (S)-enantiomer, racemic mixtures, and related chiral compounds to get a holistic view. The guide structure is taking shape, and I'm designing the workflow diagram using DOT scripting. Simultaneously, I'll draft the protocols. After the data is collected, organized, and diagrammed, I'll compile a full references section. I'm aiming for complete scientific integrity, clarity, and adherence to requirements.

Safety Operating Guide

Personal protective equipment for handling (S)-methyl-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Compound

I'm currently focused on gathering safety and handling data for (S)-methyl-4-chloro-3-hydroxybutyrate. My initial step involves a thorough Google search to access hazard classifications and relevant material safety data sheets, and I will be looking for synthesis data. This foundational research is shaping my understanding of the compound's risks.

Analyzing Safety Concerns

I've moved on to scrutinizing the Google search results for this compound. Identifying potential hazards like skin and respiratory irritation is the immediate goal. Based on this, I'll then determine necessary PPE levels, looking for established lab safety principles to inform my recommendations. My next step involves structuring the guide around hazards and PPE, with a handy table and a Graphviz diagram. I'm nearly ready to draft the donning procedure.

Initiating Comprehensive Information Gathering

I'm now deep-diving into a comprehensive Google search. My focus is on compiling safety and handling data, MSDS documents, and PPE guidelines for this compound. Next, I'll be analyzing these results to flag critical concerns like skin irritation. I'm building recommendations on established safety principles. My plan includes structuring a guide with a hazards overview, PPE breakdown, decision diagram, and succinct donning/doffing guidance. In-text citations and a full reference section will wrap up the guide.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-methyl-4-chloro-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
(S)-methyl-4-chloro-3-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.